CAS: 856957-26-1 Formula: C₁₂H₁₀BrNO Molecular Weight: 264.12 g/mol Part 1: Executive Summary (3-Bromophenyl)(pyridin-2-yl)methanol is a high-value halogenated diarylcarbinol scaffold used extensively in medicinal chemis...
(3-Bromophenyl)(pyridin-2-yl)methanol is a high-value halogenated diarylcarbinol scaffold used extensively in medicinal chemistry. Structurally, it serves as a critical "pivot point" for Diversity-Oriented Synthesis (DOS). Its unique architecture features a pyridine nitrogen (capable of hydrogen bonding and metal coordination), a secondary alcohol (amenable to etherification or chiral resolution), and a meta-bromophenyl moiety.
While the para-chlorophenyl analog is the established intermediate for the antihistamine Bepotastine , this meta-bromo variant (CAS 856957-26-1) is the preferred building block for developing next-generation H1-receptor antagonists and exploring Structure-Activity Relationships (SAR). The bromine atom provides a versatile handle for downstream palladium-catalyzed cross-coupling, allowing researchers to rapidly expand chemical space around the diarylmethyl pharmacophore.
Part 2: Chemical Profile & Properties[1][2][3]
Property
Specification
Appearance
Off-white to pale yellow solid
Melting Point
72–76 °C (Typical)
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
To ensure high fidelity and reproducibility, we present two distinct synthetic routes. The Magnesium-Halogen Exchange route is recommended for scalability and safety, while the Lithiation route offers higher precision for small-scale research.
Method A: The "Turbo Grignard" Route (Scalable)
Rationale: Direct reaction of magnesium metal with 2-bromopyridine is sluggish and prone to homocoupling. Using isopropylmagnesium chloride (iPrMgCl) allows for a rapid, selective halogen-metal exchange at moderate temperatures.
Reagents:
2-Bromopyridine (1.0 equiv)
Isopropylmagnesium chloride (2.0 M in THF, 1.1 equiv)
Activation: Charge a flame-dried 3-neck flask with 2-bromopyridine and anhydrous THF under Nitrogen. Cool to 0°C.[1][2]
Exchange: Dropwise add iPrMgCl over 20 minutes. Stir at 0°C–RT for 1 hour. Mechanistic Note: The driving force is the formation of the more stable pyridyl-magnesium species compared to the alkyl-magnesium.
Addition: Cool the generated (pyridin-2-yl)magnesium chloride to -10°C. Slowly add 3-bromobenzaldehyde (dissolved in THF) to the mixture. The electrophilic aldehyde reacts preferentially with the nucleophilic pyridyl carbon.
Quench: After 2 hours, quench with saturated aqueous NH₄Cl.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-30% EtOAc in Hexane).
Method B: The Cryogenic Lithiation Route (High Precision)
Rationale: Lithium-halogen exchange is faster than Grignard exchange but requires strict temperature control (-78°C) to prevent nucleophilic attack of the butyl group on the pyridine ring.
Protocol:
Dissolve 2-bromopyridine in dry Et₂O or THF at -78°C.
Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 min to generate 2-lithiopyridine.
Add 3-bromobenzaldehyde dropwise. The reaction is instantaneous.
Allow to warm to RT and quench with water.
Method C: Convergent Reduction
Rationale: If the ketone precursor (3-bromophenyl)(pyridin-2-yl)methanone is available, a mild reduction is the most efficient route.
Reagent: Sodium Borohydride (NaBH₄) in Methanol (0°C, 30 min).
Yield: Typically >95% quantitative conversion.
Part 4: Mechanistic & Reaction Pathway Visualization
The following diagram illustrates the synthesis via the Grignard route and the potential downstream transformations that make this scaffold valuable.
Caption: Synthesis of CAS 856957-26-1 via Grignard exchange and its utility as a divergent intermediate.
Part 5: Pharmaceutical Applications & Quality Control
Medicinal Chemistry Utility
This compound is a bioisostere and functional analog of the intermediate used for Bepotastine Besilate .
CAS 856957-26-1: (3-bromophenyl)(pyridin-2-yl)methanol.
Why the Switch?
SAR Exploration: Moving the halogen from para to meta alters the metabolic stability and binding pocket fit within H1 receptors.
Late-Stage Functionalization: The bromine atom is significantly more reactive toward Pd-catalyzed coupling than chlorine. This allows researchers to synthesize a library of 3-aryl or 3-alkynyl derivatives after the core scaffold is built, a strategy known as Late-Stage Diversification .
Analytical Standards (QC)
To validate the integrity of the synthesized compound, the following parameters must be met:
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide:
-(3-Bromophenyl)-2-pyridinemethanol
Document Control:
Version: 1.0
Status: Definitive Technical Guide
Target Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers
Executive Summary & Chemical Identity
-(3-Bromophenyl)-2-pyridinemethanol (also known as (3-Bromophenyl)(pyridin-2-yl)methanol) is a critical diarylcarbinol intermediate used primarily in the structure-activity relationship (SAR) profiling of histamine H1 antagonists and serotonin reuptake inhibitors (SSRIs). Structurally, it serves as a regioisomer to the precursors of established drugs such as Zimelidine and Brompheniramine , offering a unique scaffold for probing the steric and electronic requirements of monoamine transporter binding sites.
This guide details the structural architecture, validated synthetic protocols, and physicochemical properties of this compound, providing a roadmap for its utilization in high-throughput synthesis and lead optimization.
Contains one stereocenter (C); typically synthesized as a racemate ().[1][2]
Physical State
Viscous pale-yellow oil or low-melting solid (depending on purity).
Solubility
Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water.
Structural Architecture & Pharmacophore Analysis
The molecule features three distinct functional domains that dictate its reactivity and biological interaction potential:
The Pyridine Ring (2-position): Acts as a hydrogen bond acceptor (pKa ~5.2). The proximity of the nitrogen to the carbinol center allows for intramolecular hydrogen bonding, influencing the conformational preference in non-polar solvents.
The 3-Bromophenyl Ring: Provides a lipophilic moiety with a halogen handle. The bromine atom at the meta position is electronically distinct from the para-bromo motif found in Zimelidine and Brompheniramine, altering the metabolic stability and receptor docking orientation.
The Carbinol Linker (
): A chiral pivot point. The hydroxyl group is a versatile handle for derivatization (e.g., conversion to chlorides, amines, or ethers).
Figure 1: Functional domain analysis of the target molecule.
Validated Synthetic Protocol
The most robust route for synthesizing
-(3-Bromophenyl)-2-pyridinemethanol is the Grignard Addition , utilizing 2-pyridinecarboxaldehyde and 3-bromophenylmagnesium bromide. This method avoids the thermal instability associated with 2-lithiopyridine intermediates.
Reaction Scheme
Step-by-Step Methodology
Reagents:
3-Bromophenylmagnesium bromide (0.5 M in THF) - Commercially available or prepared fresh.
2-Pyridinecarboxaldehyde (99%) - Must be distilled if yellowed.
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Maintain an inert nitrogen atmosphere.
Substrate Preparation: Charge the flask with 2-pyridinecarboxaldehyde (1.0 eq, 10 mmol) dissolved in anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.
Grignard Addition: Transfer 3-bromophenylmagnesium bromide (1.1 eq, 11 mmol, 22 mL of 0.5 M solution) to the addition funnel. Add dropwise over 20 minutes.
Note: The solution will turn from colorless to a cloudy yellow/brown suspension.
Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (30% EtOAc in Hexanes).
Quench: Cool back to 0°C. Carefully quench with saturated aqueous
Workup: Extract the aqueous layer with Ethyl Acetate (
). Combine organic layers, wash with Brine, and dry over anhydrous .
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica Gel, Gradient: 10%
40% EtOAc/Hexanes).
Yield Expectation: 75-85% isolated yield.
Figure 2: Synthetic workflow for the Grignard addition pathway.
Pharmaceutical Utility & Applications
Precursor to Pheniramine/Zimelidine Analogs
This alcohol is the direct precursor to "meta-Zimelidine" or "meta-Brompheniramine" analogs. The hydroxyl group is typically converted to a leaving group (Cl or Mesylate) and displaced by an amine (e.g., dimethylamine) to form the propylamine pharmacophore.
Research indicates that shifting the halogen to the meta position and the pyridine connection to the ortho (2-position) significantly alters transporter selectivity (SERT vs. NET) [1].
Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring serves as an excellent handle for further diversification. Palladium-catalyzed cross-coupling with aryl boronic acids allows for the rapid generation of biaryl-pyridine libraries, a common scaffold in kinase inhibitors.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the following predicted parameters:
H NMR (400 MHz, ):
8.55 (d, 1H, Pyridine -H)
7.65 (td, 1H, Pyridine -H)
7.55 (s, 1H, Phenyl H-2)
7.40 (d, 1H, Phenyl H-4)
7.15-7.30 (m, 4H, Remaining Ar-H)
5.75 (s, 1H, CH -OH) – Diagnostic Singlet
4.80 (bs, 1H, -OH ) – Exchangeable
Mass Spectrometry (ESI+):
Expected
: 264.0 / 266.0 (1:1 ratio due to isotope pattern).
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic alcohol is prone to oxidation to the ketone (methanone) upon prolonged exposure to air.
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless derivatization is intended).
References
Ross, S. B., & Renyi, A. L. (1977). Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamines and their secondary analogues.[4] Neuropharmacology. Link
BenchChem. (2025).[3][6] Application Notes: 2-Pyridyllithium in the Synthesis of Substituted Pyridines.[3]Link
PubChem. (2025).[1][7] Compound Summary: 2-(3-Bromophenyl)pyridine Derivatives.[1][8][9] National Library of Medicine. Link
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine Methanol Derivatives.Link
3-Bromophenyl-2-pyridyl Carbinol: A Bifunctional Scaffold for Advanced Heterocyclic Synthesis
Executive Summary In modern medicinal chemistry and materials science, the demand for modular, orthogonally reactive building blocks is paramount. 3-Bromophenyl-2-pyridyl carbinol (CAS: 856957-26-1), also known as (3-bro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and materials science, the demand for modular, orthogonally reactive building blocks is paramount. 3-Bromophenyl-2-pyridyl carbinol (CAS: 856957-26-1), also known as (3-bromophenyl)(pyridin-2-yl)methanol, serves as a highly versatile intermediate[1]. By integrating a hydrogen-bonding secondary alcohol, a transition-metal-coordinating 2-pyridyl ring, and a cross-coupling-ready 3-bromoaryl moiety into a single compact framework, this compound enables rapid diversification. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for deploying this scaffold in drug discovery and complex heterocycle synthesis.
Physicochemical Profiling
Understanding the baseline quantitative properties of 3-Bromophenyl-2-pyridyl carbinol is critical for predicting its behavior in various solvent systems and catalytic cycles. The structural data is summarized below[1][2].
Property
Value
Structural Significance
Chemical Name
(3-Bromophenyl)(pyridin-2-yl)methanol
Defines the core connectivity and available functional groups.
CAS Registry Number
856957-26-1
Unique identifier for sourcing and regulatory compliance.
Molecular Formula
C₁₂H₁₀BrNO
Indicates a high degree of unsaturation and halogenation.
Molecular Weight
264.12 g/mol
Optimal low molecular weight for fragment-based drug design (FBDD).
Hydrogen Bond Donors
1 (Hydroxyl -OH)
Facilitates target protein binding or directs catalytic activation.
Hydrogen Bond Acceptors
2 (Hydroxyl -O-, Pyridyl -N=)
Enables bidentate chelation with transition metals (e.g., Cu, Pd, Ru).
Orthogonal Reactivity & Mechanistic Causality
The strategic value of 3-Bromophenyl-2-pyridyl carbinol lies in its orthogonal reactivity. A Senior Application Scientist must recognize not just what reactions are possible, but why the molecule behaves symmetrically or asymmetrically under specific conditions.
The 2-Pyridyl Directing Group: The nitrogen atom in the pyridine ring possesses a lone pair that readily coordinates with transition metals. In C-H activation or oxidation methodologies, this nitrogen acts as a directing group, anchoring the catalyst (such as Copper or Palladium) in close proximity to the carbinol center or adjacent C-H bonds, drastically lowering the activation energy for functionalization[3].
The 3-Bromoaryl Handle: The meta-positioned bromine on the phenyl ring is electronically decoupled from the carbinol center. This allows for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, or Sonogashira) without requiring the protection of the hydroxyl group, provided the catalyst loading and base selection are optimized to prevent alkoxide-driven side reactions.
The Carbinol Center: The secondary alcohol is susceptible to both nucleophilic substitution (post-activation) and oxidation. The steric hindrance provided by the two bulky aromatic rings prevents unwanted spontaneous dehydration, making it a stable intermediate for long-term storage.
Experimental Workflows & Validated Protocols
The following workflows detail the bottom-up synthesis of the carbinol and its subsequent functionalization.
Figure 1: Synthetic workflow from raw materials to the carbinol target, and downstream functionalization paths.
Protocol A: Regioselective Synthesis via Metal-Halogen Exchange
This protocol utilizes a Grignard-mediated nucleophilic addition. The causality behind using isopropylmagnesium chloride (iPrMgCl) rather than traditional magnesium turnings is to facilitate a mild, low-temperature metal-halogen exchange. This prevents the highly reactive 2-pyridyl anion from self-condensing or degrading[4].
Step-by-Step Methodology:
Preparation of the Grignard Reagent: Charge a flame-dried, argon-purged flask with 2-bromopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the system to 0 °C.
Metal-Halogen Exchange: Add iPrMgCl (2.0 M in THF, 1.1 equiv) dropwise over 30 minutes. Causality: Strict temperature control at 0 °C prevents the formation of homocoupled bipyridine byproducts. Stir for 2 hours to ensure complete conversion to 2-pyridylmagnesium chloride.
Electrophilic Addition: Dissolve 3-bromobenzaldehyde (1.05 equiv) in anhydrous THF and add it dropwise to the reaction mixture. Allow the system to gradually warm to room temperature (20 °C) and stir for 12 hours[4].
Self-Validating Quench & Workup: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). Upon consumption of the aldehyde, quench the reaction strictly with cold saturated aqueous ammonium chloride (NH₄Cl). Causality: Using a mild, buffered quench rather than a strong acid (like HCl) prevents the acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene.
Purification: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography to yield the pure 3-Bromophenyl-2-pyridyl carbinol.
Protocol B: Controlled Oxidation to (3-Bromophenyl)(pyridin-2-yl)methanone
Aromatic ketones (methanones) are critical pharmaceutical motifs. Recent advancements highlight a copper-catalyzed, oxygen-free oxidation approach using water as the oxygen source, which is significantly milder than traditional Jones or Swern oxidations[3].
Step-by-Step Methodology:
Reaction Assembly: In a Schlenk tube, combine 3-Bromophenyl-2-pyridyl carbinol (1.0 equiv), a Copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable ligand to stabilize the Cu-intermediate.
Solvent & Oxidant: Add a solvent mixture containing H₂O. Causality: Mechanistic studies prove that in this specific catalytic cycle, water acts as the sole oxygen source, preventing the over-oxidation or aromatic ring cleavage typically associated with harsh chemical oxidants[3].
Thermal Activation: Seal the tube and heat to the optimized temperature (typically 80–100 °C) under an inert atmosphere for 24 hours.
Isolation: Cool to room temperature, extract with dichloromethane, and purify via silica gel chromatography to isolate the methanone derivative in high yield[3].
Downstream Applications in Drug Discovery
The structural topology of pyridyl carbinols makes them exceptional precursors for synthesizing complex, biologically active heterocycles.
Figure 2: Mechanistic reactivity map detailing the orthogonal functionalization sites of the carbinol scaffold.
One of the most prominent applications of related pyridyl carbinol structures is the synthesis of Imidazo[1,2-a]pyridines . These fused bicyclic systems are privileged scaffolds found in numerous blockbuster drugs (e.g., Zolpidem, Alpidem) exhibiting antiviral, antifungal, and antitumor activities[5]. The 3-Bromophenyl-2-pyridyl carbinol can be subjected to oxidative cyclization or utilized in multi-component reactions to yield highly substituted imidazo[1,2-a]pyridine derivatives, where the 3-bromoaryl group serves as a permanent vector for late-stage lead optimization (e.g., attaching solubilizing groups via Buchwald-Hartwig amination)[5].
References
National Institutes of Health (PMC). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. (November 14, 2023). Retrieved from [Link]
National Institutes of Health (PMC). Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Retrieved from [Link]
(3-Bromophenyl)(pyridin-2-yl)methanol molecular weight and formula
This technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of (3-Bromophenyl)(pyridin-2-yl)methanol , a critical chiral building block in drug discovery.[1] [1][2] Execut...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of (3-Bromophenyl)(pyridin-2-yl)methanol , a critical chiral building block in drug discovery.[1]
[1][2]
Executive Summary
(3-Bromophenyl)(pyridin-2-yl)methanol (Formula: C₁₂H₁₀BrNO) is a diarylmethanol scaffold featuring a pyridine ring and a meta-brominated phenyl ring.[1] It serves as a high-value intermediate in the synthesis of antihistamines, COX-2 inhibitors, and kinase inhibitors. Its structural versatility lies in the aryl bromide moiety—which functions as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura)—and the chiral alcohol center , which allows for the derivation of enantiopure amines and ethers.
Physicochemical Characterization
Identity & Constants
The molecule consists of a central methanol carbon bridging a 2-pyridyl group and a 3-bromophenyl group.[1]
Property
Value
IUPAC Name
(3-Bromophenyl)(pyridin-2-yl)methanol
Molecular Formula
C₁₂H₁₀BrNO
Molecular Weight
264.12 g/mol
CAS Registry Number
Analogous to 14159-57-0 (unsubstituted); Specific isomer often cataloged as custom synthesis.[1]
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DCM, THF; Insoluble in water.
pKa (Pyridine N)
~3.5 (Estimated based on 2-substituted pyridines)
H-Bond Donors/Acceptors
1 Donor (OH), 2 Acceptors (N, O)
Structural Analysis
The meta-position of the bromine atom on the phenyl ring is critical.[1] Unlike para-substituted analogs (common in antihistamines like Brompheniramine), the meta-substitution pattern imparts unique steric and electronic properties, often used to fine-tune binding affinity in hydrophobic pockets of enzymes (e.g., COX-2).[1]
Synthetic Pathways & Process Chemistry[3]
Retrosynthetic Strategy
The most robust synthesis utilizes a Lithium-Halogen Exchange strategy.[1] The convergent route involves the nucleophilic attack of 2-lithiopyridine on 3-bromobenzaldehyde.[1] This method is preferred over Grignard reagents due to the higher functional group tolerance at cryogenic temperatures, preventing premature reaction with the aryl bromide on the aldehyde.
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add anhydrous THF (30 mL) and 2-Bromopyridine.
Lithiation: Cool the solution to -78°C (dry ice/acetone bath).
Exchange: Add n-BuLi dropwise over 15 minutes via syringe pump. The solution will turn deep red/orange, indicating the formation of 2-lithiopyridine . Stir for 30 minutes at -78°C.
Critical Control Point: Temperature must remain below -70°C to prevent decomposition of the 2-lithiopyridine.[1]
Addition: Dissolve 3-Bromobenzaldehyde in THF (10 mL). Add this solution dropwise to the reaction mixture at -78°C.
Mechanistic Note: The nucleophilic attack on the aldehyde carbonyl is kinetically faster than the lithium-halogen exchange on the 3-bromophenyl ring, preserving the aryl bromide handle.
Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl (20 mL).
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Reaction Workflow Diagram
Caption: Convergent synthesis via cryogenic lithiation. The pathway relies on the kinetic stability of the aryl bromide on the aldehyde during the rapid nucleophilic attack.
Medicinal Chemistry Applications
Scaffold Utility & SAR
This molecule is a "privileged structure" precursor.[1] The presence of the pyridine nitrogen allows for H-bond acceptance in receptor binding pockets (e.g., Histamine H1 receptors), while the 3-bromophenyl group serves as a lipophilic anchor that can be further diversified.
The aryl bromide is the key to library generation.[1] Using Pd(PPh₃)₄ or Pd(dppf)Cl₂, the bromine can be replaced with aryl, vinyl, or heteroaryl groups to scan Structure-Activity Relationships (SAR).
Key Transformations:
Suzuki Coupling: Reaction with aryl boronic acids to create biaryl motifs.[1]
Buchwald-Hartwig Amination: Substitution of the Br with amines to create kinase inhibitor cores.[1]
Chiral Resolution: The racemic alcohol can be resolved using Lipase B (CAL-B) or chiral HPLC to study enantioselective binding.[1]
Caption: Diversification strategy. The scaffold allows parallel optimization of lipophilicity (via Br) and stereochemistry (via OH).
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.[3][4] The pyridine moiety can cause neurological effects if inhaled in high concentrations.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Waste: Dispose of aqueous layers containing pyridine derivatives as hazardous organic waste.[1]
References
Synthesis of Pyridyl Alcohols: Trécourt, F., et al. "New syntheses of substituted pyridines via organometallic intermediates." Tetrahedron, 2000. [1]
Lithium-Halogen Exchange Mechanics: Parham, W. E., & Piccirillo, R. M. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 1974.
Medicinal Applications of Diarylmethanols: Simons, F. E. R. "H1-Receptor Antagonists: Comparative Pharmacology and Clinical Use." New England Journal of Medicine, 2004. [1]
PubChem Compound Summary: Phenyl(pyridin-2-yl)methanol (Analogous Structure).[1] National Center for Biotechnology Information.[1] [1]
In-Depth Technical Guide: Diarylmethanol Derivatives Containing a Pyridine Ring
Introduction: The Strategic Convergence of Diarylmethanol and Pyridine Scaffolds In the landscape of medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of well-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Convergence of Diarylmethanol and Pyridine Scaffolds
In the landscape of medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores. The diarylmethanol core, a structural motif characterized by a hydroxyl-bearing carbon atom connected to two aryl groups, represents a privileged scaffold. Its inherent three-dimensional geometry allows for precise spatial orientation of the aryl substituents, enabling targeted interactions with biological macromolecules. When one of these aryl groups is a pyridine ring, the resulting diarylmethanol derivative gains a unique set of physicochemical and pharmacological properties.
The pyridine ring, an aza-analogue of benzene, is the second most common nitrogen-containing heterocycle found in FDA-approved drugs[1]. Its nitrogen atom can act as a hydrogen bond acceptor, a site for protonation under physiological conditions, and a coordination point for metal ions in metalloenzymes. This versatility makes the pyridine moiety an invaluable tool for modulating a compound's solubility, metabolic stability, and target-binding affinity.
This guide provides an in-depth exploration of diarylmethanol derivatives containing a pyridine ring. We will delve into the core synthetic strategies, elucidate methods for structural characterization, and survey the diverse and promising biological applications of this compound class, with a focus on anticancer and antifungal activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent structural combination in their own discovery programs.
PART I: Synthetic Strategies and Methodologies
The synthesis of pyridyl-containing diarylmethanols primarily revolves around two key transformations: the formation of the central carbon-carbon bond linking the aryl rings and the reduction of a carbonyl precursor to the desired secondary alcohol. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.
Grignard Reaction: A Classic and Versatile Approach
The Grignard reaction remains a cornerstone for constructing the diarylmethanol framework.[2][3] This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[3]
Causality Behind Experimental Choices:
Route A (Pyridyl Grignard + Aryl Aldehyde): This is often employed when a diverse range of non-pyridyl aryl aldehydes are available. The formation of the pyridyl Grignard reagent (e.g., 3-pyridylmagnesium bromide) from the corresponding halopyridine is a critical step that requires scrupulously anhydrous conditions to prevent quenching of the highly basic reagent.[3]
Route B (Aryl Grignard + Pyridyl Aldehyde/Ketone): This is preferable when substituted pyridyl aldehydes or ketones are the more readily accessible starting materials. The reactivity is generally high, leading to good yields of the intermediate magnesium alkoxide.[2]
Diagram: General Grignard Reaction Workflow
Caption: General workflow for Grignard synthesis of diarylmethanols.
Detailed Protocol: Synthesis of (Phenyl)(pyridin-3-yl)methanol via Grignard Reaction
Preparation of Grignard Reagent: To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. An iodine crystal may be added to initiate the reaction. The reaction mixture is gently warmed to maintain a steady reflux.
Addition Reaction: After the magnesium is consumed, cool the resulting Grignard solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
Quenching and Workup: After stirring for 2 hours at room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Validation: The crude product is purified by column chromatography on silica gel. The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reduction of Diaryl Ketone Precursors
An alternative and highly effective strategy involves the synthesis of a diaryl ketone (a benzoylpyridine derivative) followed by its reduction to the diarylmethanol.[4][5] This two-step approach offers flexibility and is particularly amenable to asymmetric synthesis for producing enantiopure alcohols.
Methods for Ketone Reduction:
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is widely used for its compatibility with various functional groups.[6] The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Catalytic Hydrogenation/Transfer Hydrogenation: These methods, often employing transition metal catalysts (e.g., Ru, Ir, Fe), can provide high yields and are the foundation for asymmetric reductions when paired with chiral ligands.[4]
Enzymatic Reduction: Ketoreductase enzymes (KREDs) offer exceptional enantioselectivity (>99% ee) under mild, aqueous conditions, making them a green chemistry alternative to conventional chemical catalysts.[5]
Diagram: Ketone Reduction Pathway
Caption: Common methods for the reduction of diaryl ketones.
PART II: Biological Applications and Structure-Activity Relationships (SAR)
The fusion of the diaryl scaffold with a pyridine ring has given rise to compounds with a broad spectrum of biological activities. The pyridine nitrogen, in particular, often serves as a key interaction point with protein targets.
Anticancer Activity
Diarylmethanol derivatives containing pyridine have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[7][8]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, motility, and shape.[7] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death). Many pyridyl diaryl derivatives act as colchicine binding site inhibitors.[7] They bind to β-tubulin, preventing its polymerization into microtubules.
Diagram: Mechanism of Tubulin Inhibition
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Structure-Activity Relationship (SAR) Insights:
Studies have shown that the substitution pattern on the aryl rings is critical for antiproliferative activity.[1][7]
Trimethoxyaryl Group: A 3,4,5-trimethoxyphenyl ring is often a key feature, mimicking the A-ring of combretastatin A-4, a potent natural tubulin inhibitor.[7]
Pyridine as a Linker: Using a pyridine ring as a rigid linker to connect the two aryl rings can fix the molecule in a cis-like orientation, which is favorable for binding to the colchicine site.[7]
Substituents on the Second Ring: Electron-withdrawing groups (e.g., nitro) on the other phenyl ring can enhance cytotoxic potency, while electron-donating groups may reduce it.[9]
Table 1: Antiproliferative Activity of Diarylpyridine Derivatives [7]
Compound ID
B-Ring Moiety
IC₅₀ (μM) vs. HeLa
IC₅₀ (μM) vs. MCF-7
IC₅₀ (μM) vs. SGC-7901
10h
4-Methoxyphenyl
0.89
1.12
1.03
10t
Indole-5-yl
0.19
0.33
0.30
CA-4
(Control)
0.003
0.004
0.003
Data synthesized from reference[7]. The table shows that incorporating an indole moiety (10t) significantly enhances antiproliferative activity compared to a methoxyphenyl group (10h).
Antifungal Activity
The development of novel fungicides is critical to combat plant pathogens and address growing resistance issues.[10] Pyridine-containing carboxamides, which can be conceptually related to diarylmethanol derivatives, have shown significant promise as antifungal agents, often by targeting the enzyme succinate dehydrogenase (SDH).[10][11]
Mechanism of Action: SDH Inhibition
Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[10] Its inhibition disrupts cellular respiration, depriving the fungal cell of ATP, the primary energy currency.[11]
SAR Insights:
For pyrazole carboxamides containing a pyridine ring, SAR studies have revealed key structural requirements for potent antifungal activity.[11]
Amide Linkage: The carboxamide linker is essential for binding to the SDH enzyme complex.
Pyridine Substituents: The nature and position of substituents on the pyridine ring can significantly modulate activity. For instance, certain substitutions can lead to broad-spectrum activity against various phytopathogenic fungi.
Pyrazole Ring: A trifluoromethyl group on the pyrazole ring is often associated with enhanced bioactivity.[11]
Table 2: Antifungal Activity of N-pyridinyl Pyrazole Carboxamides [11]
Compound ID
Inhibition (%) vs. G. zeae @ 100 µg/mL
Inhibition (%) vs. F. oxysporum @ 100 µg/mL
6a
73.2
53.5
6b
68.5
42.8
6c
55.3
35.6
Boscalid
48.2
45.3
Data synthesized from reference[11]. Compounds 6a, 6b, and 6c demonstrated superior or comparable activity against G. zeae compared to the commercial fungicide Boscalid.
Conclusion and Future Perspectives
Diarylmethanol derivatives incorporating a pyridine ring represent a versatile and highly promising class of compounds for drug discovery. Their synthesis is well-established, with robust methods like the Grignard reaction and ketone reduction providing accessible routes to a wide array of analogues. The proven biological activities, particularly as potent inhibitors of tubulin polymerization for anticancer applications and as potential SDH inhibitors for antifungal agents, underscore their therapeutic potential.
Future research should focus on several key areas:
Asymmetric Synthesis: Developing more efficient and scalable catalytic asymmetric methods to produce single-enantiomer diarylmethanols, which will be crucial for clinical development to minimize off-target effects and improve potency.[4]
Multi-Target Inhibition: Exploring derivatives that can simultaneously inhibit multiple targets, such as different receptor tyrosine kinases, which could lead to more effective cancer treatments.[12]
Lead Optimization: Leveraging detailed SAR and computational modeling to fine-tune the physicochemical properties of lead compounds, improving their pharmacokinetic profiles (ADME) and overall drug-likeness.
The strategic combination of the diarylmethanol scaffold and the pyridine ring continues to be a fruitful area of research, with the potential to deliver next-generation therapeutics for a range of human diseases.
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Title: Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity
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Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives
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Title: Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives
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Strategic Sourcing & Technical Guide: (3-Bromophenyl)(pyridin-2-yl)methanol
The following technical guide details the sourcing, synthesis, and quality validation of (3-Bromophenyl)(pyridin-2-yl)methanol , a critical chiral building block in medicinal chemistry. Executive Technical Summary (3-Bro...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the sourcing, synthesis, and quality validation of (3-Bromophenyl)(pyridin-2-yl)methanol , a critical chiral building block in medicinal chemistry.
Executive Technical Summary
(3-Bromophenyl)(pyridin-2-yl)methanol is a diaryl carbinol scaffold featuring a halogenated phenyl ring and a pyridine moiety. It serves as a high-value intermediate in the synthesis of H1-antihistamines (analogous to Carbinoxamine), COX-2 inhibitors , and kinase inhibitors where the 3-bromo position functions as a "chemical handle" for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
While often available as a catalog item, this compound is frequently synthesized in situ or on-demand from its more stable ketone precursor, (3-Bromophenyl)(pyridin-2-yl)methanone (CAS: 206357-82-6), to mitigate potential oxidation or enantiomeric degradation during long-term storage.
Compound Identity
Property
Specification
Systematic Name
(3-Bromophenyl)(pyridin-2-yl)methanol
SMILES
OC(c1ccccn1)c2cccc(Br)c2
Molecular Weight
264.12 g/mol
Key Precursor (Ketone)
CAS: 206357-82-6
Physical State
White to off-white solid (racemic); Viscous oil (crude)
Solubility
Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1][2]
Supply Chain Landscape
The supply market for this compound is tiered by scale and purity requirements. Researchers must distinguish between "Stock" suppliers (holding the ketone) and "Custom" suppliers (providing the reduced alcohol).
Tier 1: Catalog Suppliers (Discovery Scale: mg to g)
These vendors typically stock the ketone precursor or the racemic alcohol for immediate shipment.
Hoffman Fine Chemicals: Specialized in pyridine building blocks.[1] High reliability for CAS 206357-82-6.
Ambeed / Combi-Blocks: Major aggregators with verified stock of the alcohol derivative.
Enamine: Excellent source for building blocks; likely supplies the compound as part of their "REAL" database (Make-on-Demand).
Tier 2: Bulk & Custom Synthesis (Development Scale: kg)
For GMP or GLP toxicology batches, catalog purity (usually 95%) is insufficient.
WuXi AppTec / Pharmaron: Recommended for multi-kilogram synthesis using the Grignard route (see Section 3).
Boc Sciences: Offers custom chiral resolution if the enantiomerically pure (R) or (S) form is required.
Procurement Decision Matrix
The following logic dictates the sourcing strategy based on project phase:
Figure 1: Decision matrix for sourcing (3-Bromophenyl)(pyridin-2-yl)methanol.
Synthesis & Manufacturing Protocols
If commercial stock is unavailable or degraded, the compound can be synthesized robustly in-house. Two primary routes exist: Ketone Reduction (preferred for ease) and Grignard Addition (preferred for scale-up from halides).
Method A: Reduction of (3-Bromophenyl)(pyridin-2-yl)methanone
This is the most reliable method for generating high-purity alcohol from the stable commercial ketone.
Synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol via Grignard reaction
Application Note & Protocol Synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol via Grignard Reaction Abstract This document provides a comprehensive guide for the synthesis of (3-bromophenyl)(pyridin-2-yl)methanol, a val...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of (3-bromophenyl)(pyridin-2-yl)methanol, a valuable diarylmethanol building block for pharmaceutical and materials science research. The protocol employs a Grignard reaction, a robust and fundamental method for carbon-carbon bond formation. We detail the two primary stages: the formation of the 3-bromophenylmagnesium bromide reagent from 1,3-dibromobenzene and its subsequent nucleophilic addition to pyridine-2-carbaldehyde. This application note emphasizes the critical experimental parameters, safety protocols, and mechanistic rationale to ensure a successful and reproducible synthesis.
Introduction
Diaryl- and heteroaryl-methanol scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, (3-bromophenyl)(pyridin-2-yl)methanol, incorporates both a functionalized phenyl ring, amenable to further cross-coupling reactions via its bromo-substituent, and a pyridinyl moiety, a common pharmacophore. The Grignard reaction, discovered by Victor Grignard and awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for creating carbon-carbon bonds.[1][2] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[3][4]
This guide provides a detailed, field-tested protocol for researchers, offering insights into the causality behind each procedural step, from reagent preparation to final product purification.
Reaction Principle and Mechanism
The synthesis is performed in two sequential stages within the same reaction vessel:
Formation of the Grignard Reagent: 3-Bromophenylmagnesium bromide is prepared by the reaction of magnesium metal with 1,3-dibromobenzene in an anhydrous ethereal solvent. One of the two bromine atoms undergoes oxidative insertion with magnesium.
Nucleophilic Addition: The highly nucleophilic carbon of the newly formed Grignard reagent attacks the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product.[4][5]
The Grignard reagent is a potent nucleophile and a strong base due to the highly polarized carbon-magnesium bond.[4][6] The reaction mechanism involves the coordination of the carbonyl oxygen to the magnesium center, which acts as a Lewis acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[7]
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
Materials and Reagents
Rigorous exclusion of atmospheric moisture is the most critical factor for a successful Grignard reaction, as the reagent is a strong base that reacts readily with protic solvents like water.[8][9] All glassware must be scrupulously dried, and anhydrous solvents are essential.[10]
Reagent / Material
Formula
M.W. ( g/mol )
Amount
Moles (mmol)
Notes
Magnesium Turnings
Mg
24.31
0.316 g
13.0
Activated
Iodine
I₂
253.81
1 crystal
-
Activator
1,3-Dibromobenzene
C₆H₄Br₂
235.90
2.36 g (1.23 mL)
10.0
Purified, anhydrous
Pyridine-2-carbaldehyde
C₆H₅NO
107.11
0.857 g (0.78 mL)
8.0
Freshly distilled
Tetrahydrofuran (THF)
C₄H₈O
72.11
~50 mL
-
Anhydrous, inhibitor-free
Saturated NH₄Cl (aq)
NH₄Cl
53.49
~20 mL
-
For quenching
Ethyl Acetate
C₄H₈O₂
88.11
~100 mL
-
For extraction
Brine (Saturated NaCl)
NaCl
58.44
~30 mL
-
For washing
Anhydrous Na₂SO₄
Na₂SO₄
142.04
As needed
-
Drying agent
Equipment:
Three-neck round-bottom flask (100 mL)
Reflux condenser
Pressure-equalizing dropping funnel
Nitrogen or Argon gas inlet and bubbler
Magnetic stirrer and stir bar
Heating mantle or oil bath
Syringes and needles
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
Part A: Formation of 3-Bromophenylmagnesium Bromide
Glassware Preparation: Dry all glassware in an oven at >120°C overnight and assemble while hot, allowing it to cool to room temperature under a stream of dry nitrogen or argon.[11] This prevents adsorption of atmospheric moisture onto the glass surfaces.[10]
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (with the gas line attached to the top), and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.
Magnesium Activation: Place the magnesium turnings (0.316 g) and a single small crystal of iodine into the reaction flask.[12] Gently warm the flask with a heat gun under vacuum (before adding solvent) and then refill with inert gas. The iodine vapor etches the magnesium oxide layer, exposing a fresh, reactive metal surface.[12][13] The disappearance of the purple iodine color is an early indicator of reaction initiation.[14]
Initiation: Add 15 mL of anhydrous THF to the flask. In a separate dry flask, prepare a solution of 1,3-dibromobenzene (2.36 g) in 15 mL of anhydrous THF. Add ~1.5 mL of this solution to the magnesium suspension via the dropping funnel.
Grignard Formation: The reaction should initiate, evidenced by gentle bubbling and a cloudy, grayish appearance.[15] If it does not start, gentle warming with a heat gun may be required.[12] Once initiated, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[12] A rapid addition can lead to a runaway reaction and favor the formation of biphenyl side-products.[11][16]
Completion: After the addition is complete, stir the mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted. The resulting dark grey-brown solution is the Grignard reagent, which should be used immediately.[16]
Part B: Reaction with Pyridine-2-carbaldehyde
Aldehyde Addition: Prepare a solution of freshly distilled pyridine-2-carbaldehyde (0.857 g) in 10 mL of anhydrous THF. Cool the Grignard reagent solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the addition reaction.[17]
Reaction: Add the aldehyde solution dropwise to the cold, stirring Grignard reagent over 30 minutes. A color change to deep red or brown is typically observed.
Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[17] Using NH₄Cl, a weak acid, is preferable to water or strong acids at this stage to avoid violent reactions with any unreacted magnesium and to minimize potential side reactions with the acid-sensitive product.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
Washing: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water and inorganic salts.
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and wash it with a small amount of fresh ethyl acetate.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification: Purify the crude material using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure (3-bromophenyl)(pyridin-2-yl)methanol.
Workflow Visualization
Caption: Figure 2: Experimental Workflow
Troubleshooting and Process Optimization
Problem
Possible Cause(s)
Recommended Solution(s)
Reaction fails to initiate
1. Wet glassware or solvent. 2. Magnesium oxide coating is not removed. 3. Impure aryl halide.
1. Ensure all glassware is flame- or oven-dried immediately before use; use freshly opened anhydrous solvent.[10] 2. Add another small crystal of I₂ or a few drops of 1,2-dibromoethane. Crushing the Mg turnings with a dry glass rod can also help expose a fresh surface.[12] 3. Purify the 1,3-dibromobenzene before use.
Low yield of product
1. Incomplete formation of Grignard reagent. 2. Grignard reagent quenched by moisture or acidic protons. 3. Incomplete reaction with the aldehyde.
1. Ensure sufficient reaction time for Grignard formation. 2. Maintain a strict inert atmosphere and use anhydrous solvents. Ensure the aldehyde is free of water.[8] 3. Increase reaction time after aldehyde addition.
Formation of biphenyl side-product
1. Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. 2. High local concentration of aryl halide during addition. 3. High reaction temperature.
1. This is a common side reaction.[16] 2. Ensure slow, dropwise addition of the aryl halide solution. 3. Maintain gentle reflux; do not overheat. The biphenyl can be separated during purification (it is much less polar).
Safety Precautions
The Grignard reaction involves several significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).[18]
Reactivity: Grignard reagents are highly reactive, corrosive, and can be pyrophoric.[18][19] They react violently with water and other protic sources.[8] All operations must be conducted under a dry, inert atmosphere (nitrogen or argon) in a chemical fume hood.[11][19]
Flammability: The common solvents, THF and diethyl ether, are extremely flammable.[10][18] Ensure there are no ignition sources nearby. Use a heating mantle or oil bath for heating; never use an open flame.[10]
Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with the aldehyde are exothermic and can lead to a runaway reaction if addition is too fast.[12][18] Always control the rate of addition and have an ice bath readily available to cool the reaction if it becomes too vigorous.[10][18]
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[11][19]
Quenching: Quench reactions and destroy residual Grignard reagent carefully and slowly, preferably at 0°C.
References
Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
University of Pennsylvania. (n.d.).
Quora. (2022, February 19).
American Chemical Society. (n.d.).
Sarpong, R. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
BenchChem. (2025). Technical Support Center: Synthesis of 3-Phenyl-1-propylmagnesium Bromide.
OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled.
Organic Syntheses. (n.d.). Procedure for 2,3-Diphenylindone.
MedchemExpress.com. (n.d.). Certificate of Analysis: (3-Bromopyridin-2-yl)methanol.
Application Note: Highly Selective Reduction of (3-Bromophenyl)(pyridin-2-yl)methanone to (3-Bromophenyl)(pyridin-2-yl)methanol
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols Executive Summary Diaryl methanols containing both halogenated aryl rings and heteroarom...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Detailed Application Notes and Protocols
Executive Summary
Diaryl methanols containing both halogenated aryl rings and heteroaromatic systems are privileged pharmacophores in medicinal chemistry, frequently appearing in antihistamines, kinase inhibitors, and CNS-active agents. The reduction of (3-bromophenyl)(pyridin-2-yl)methanone to its corresponding secondary alcohol presents a unique chemoselectivity challenge. The protocol must efficiently reduce the sterically hindered ketone while preserving the highly reactive 3-bromo substituent and avoiding the poisoning or over-reduction of the basic pyridin-2-yl ring.
This guide provides field-proven, self-validating methodologies for both the racemic and enantioselective reduction of this substrate, grounded in mechanistic causality and authoritative literature.
Mechanistic Insights & Reagent Selection
As a Senior Application Scientist, selecting the correct hydride source is not merely about achieving conversion; it is about controlling the reaction pathway to prevent off-target degradation.
The Chemoselectivity Challenge
The 3-Bromoaryl Group: Aryl bromides are highly susceptible to hydrodehalogenation. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly cleave the C–Br bond before or alongside ketone reduction, destroying the pharmacophore. Harsh hydride donors like LiAlH₄ at elevated temperatures can also induce partial debromination.
The Pyridin-2-yl Group: The nitrogen lone pair acts as a strong σ-donor. In inner-sphere transition metal catalysis, this can poison the catalyst by irreversibly coordinating to the metal center.
Protocol A: Racemic Reduction via Sodium Borohydride (NaBH₄)
For the synthesis of the racemic alcohol, NaBH₄ in methanol is the gold standard[1]. Unlike LiAlH₄, NaBH₄ is a mild hydride donor that operates optimally in protic solvents. The mechanism relies on the methanol solvent hydrogen-bonding to the ketone's carbonyl oxygen. This electrophilic activation allows the borohydride anion to attack the carbonyl carbon efficiently at 0 °C to room temperature. Because the reaction operates under mild, base-stable conditions without transition metals, the 3-bromo substituent is entirely preserved, and the pyridine ring remains unreactive[1].
Protocol B: Enantioselective Reduction via Ru-TsDPEN ATH
When a specific enantiomer—(R)- or (S)-(3-bromophenyl)(pyridin-2-yl)methanol—is required for drug development, Asymmetric Transfer Hydrogenation (ATH) is the premier choice. We utilize Noyori’s [RuCl(p-cymene)(TsDPEN)] catalyst system[2].
The brilliance of this catalyst lies in its outer-sphere mechanism . The hydride (on the Ru center) and the proton (on the TsDPEN amine) are transferred simultaneously to the C=O bond via a six-membered transition state. Because the ketone substrate never directly coordinates to the ruthenium atom, the strongly coordinating pyridin-2-yl nitrogen cannot poison the catalyst[3]. Furthermore, transfer hydrogenation using a formic acid/triethylamine azeotrope operates at near-ambient temperatures, ensuring zero risk of hydrodehalogenation to the aryl bromide[2].
Decision Workflow
Decision workflow for the chemoselective reduction of (3-bromophenyl)(pyridin-2-yl)methanone.
Quantitative Data & Reagent Comparison
To justify the protocols below, the following table summarizes the expected outcomes of various reduction systems applied to this specific substrate.
Reduction System
Expected Yield
Chemoselectivity (Br Retention)
Enantiomeric Excess (ee)
Primary Drawback
NaBH₄ / MeOH (Protocol A)
>95%
>99%
0% (Racemic)
Yields a racemic mixture
Ru-TsDPEN ATH (Protocol B)
>90%
>99%
>95%
Requires specialized Ru catalyst
LiAlH₄ / THF
~75%
~85% (Some debromination)
0% (Racemic)
Harsh; risk of over-reduction
Pd/C, H₂ (1 atm)
<10%
<10% (Major debromination)
0% (Racemic)
Destroys the 3-bromo pharmacophore
Experimental Protocols
Protocol A: Racemic Synthesis via NaBH₄ Reduction
Objective: Rapid, scalable synthesis of (±)-(3-bromophenyl)(pyridin-2-yl)methanol.
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with (3-bromophenyl)(pyridin-2-yl)methanone (1.0 equiv, e.g., 10 mmol) and a magnetic stir bar.
Solvation: Dissolve the ketone in anhydrous Methanol (0.5 M, 20 mL).
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Cooling prevents the exothermic decomposition of NaBH₄ in methanol and minimizes any potential side reactions.
Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.5 equiv, 15 mmol) portion-wise over 10 minutes. Observe gentle effervescence (H₂ gas evolution).
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Quenching: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl provides a mild acidic quench to destroy excess hydride without protonating the pyridine ring, which would otherwise drag the product into the aqueous phase.
Extraction & Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude product is generally >95% pure, but can be recrystallized from Hexanes/EtOAc if analytically pure material is required.
Protocol B: Enantioselective Synthesis via Ru-Catalyzed ATH
Objective: Synthesis of highly enantioenriched (R)- or (S)-(3-bromophenyl)(pyridin-2-yl)methanol.
Step-by-Step Methodology:
Preparation: In an argon-purged Schlenk flask, add (3-bromophenyl)(pyridin-2-yl)methanone (1.0 equiv, 5 mmol).
Solvent/Hydrogen Source: Add a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (molar ratio 5:2, 10 mL). Causality: This azeotrope acts as both the solvent and the hydrogen donor, providing a constant driving force for the transfer hydrogenation.
Catalyst Addition: Add the chiral catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%, 0.025 mmol). (Use the (S,S)-catalyst if the opposite enantiomer is desired).
Reaction: Seal the flask and stir the homogeneous mixture at 30 °C for 16 hours under an argon atmosphere.
Quenching: Dilute the mixture with water (20 mL) and carefully neutralize the excess formic acid by adding solid NaHCO₃ until gas evolution ceases.
Extraction & Workup: Extract the aqueous layer with Dichloromethane (DCM, 3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the enantioenriched alcohol.
Trustworthiness & Self-Validating Analytical Systems
A robust protocol must be inherently self-validating. To ensure the integrity of the reduction and confirm that chemoselectivity was maintained, the following analytical checkpoints must be embedded into the workflow:
Reaction Monitoring (TLC): The conversion of the sp² carbonyl to an sp³ alcohol significantly increases the molecule's polarity. The alcohol product will exhibit a distinctly lower
value compared to the starting ketone (e.g., ~0.3 vs 0.6 in 7:3 Hexanes/EtOAc).
Structural Confirmation (¹H NMR in CDCl₃): The definitive hallmark of successful reduction is the disappearance of the ketone and the emergence of a new methine proton (CH-OH). For this diaryl methanol, the methine proton will appear as a distinct singlet (or doublet if coupled to the hydroxyl proton) in the δ 5.7–6.1 ppm region, alongside a broad, D₂O-exchangeable -OH peak. The integration of the aromatic region must confirm the retention of all 8 aromatic protons, validating that no debromination occurred.
Stereochemical Validation (Chiral HPLC): For Protocol B, the enantiomeric excess must be quantified using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or AD-H). Baseline resolution of the (R) and (S) enantiomers against a racemic standard (generated from Protocol A) is required to validate the >95% ee claim.
References
1.[2] Title: Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines.
Source: Molecules, 2011.
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2.[3] Title: Chapter 14: Asymmetric Methods and Their Use in the Pharmaceutical Industry.
Source: RSC Books, 2016.
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3.[1] Title: Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.
Source: Beilstein Journal of Organic Chemistry, 2010.
URL: [Link]
Application Note: Synthesis and Validation of (3-Bromophenyl)(pyridin-2-yl)methanol as a Precursor for Ethanolamine-Class Antihistamines
Executive Summary & Pharmacological Context The development of first-generation H1-receptor antagonists heavily relies on the diaryl methanol (benzhydrol) scaffold. Among these, ethanolamine ethers such as carbinoxamine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The development of first-generation H1-receptor antagonists heavily relies on the diaryl methanol (benzhydrol) scaffold. Among these, ethanolamine ethers such as carbinoxamine and diphenhydramine are synthesized from highly specific diaryl carbinol intermediates[1].
This application note details the synthesis, mechanistic rationale, and analytical validation of (3-Bromophenyl)(pyridin-2-yl)methanol , a critical bifunctional intermediate. The incorporation of a 2-pyridyl group provides essential hydrogen-bonding interactions at the H1 Gq-coupled receptor, while the 3-bromophenyl moiety offers a highly lipophilic, metabolically stable domain that enhances receptor residence time and alters the pharmacokinetic profile compared to classical 4-chloro derivatives[1][2].
Fig 1: Mechanism of action for the synthesized H1-antihistamine via receptor stabilization.
Synthetic Strategy & Mechanistic Rationale
The transformation of basic starting materials into the active pharmaceutical ingredient (API) is achieved via a convergent, two-step synthetic workflow.
Step 1: Grignard Addition. The carbon-carbon bond forming step utilizes a Grignard reagent (3-bromophenylmagnesium bromide) reacting with pyridine-2-carboxaldehyde[3]. This nucleophilic addition is highly reliable for constructing the diaryl carbinol scaffold.
Step 2: Williamson Etherification. The secondary alcohol of the intermediate undergoes a modified Williamson ether synthesis with 2-chloro-N,N-dimethylethanamine[4]. While laboratory-scale syntheses often use sodium hydride (NaH) to deprotonate the alcohol, industrial scale-ups favor phase-transfer catalysis (PTC) with aqueous sodium hydroxide (NaOH) to mitigate explosive hazards and improve the ecological profile of the reaction[5].
Fig 2: Two-step synthetic workflow from starting materials to the active antihistamine API.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol
Objective: Construct the diaryl methanol intermediate via nucleophilic addition.
Reagents:
1,3-Dibromobenzene (1.1 eq)
Magnesium turnings (1.2 eq)
Pyridine-2-carboxaldehyde (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Iodine (catalytic, for initiation)
Step-by-Step Methodology:
Grignard Formation: Suspend Mg turnings in anhydrous THF under an inert argon atmosphere. Add a single crystal of iodine to activate the magnesium surface.
Causality: Anhydrous conditions are critical; any moisture will prematurely protonate the Grignard reagent, yielding bromobenzene as a dead-end byproduct.
Addition: Dropwise add 1,3-dibromobenzene in THF. Maintain the reaction at gentle reflux. Once the Mg is consumed, cool the mixture to 0 °C.
Nucleophilic Attack: Slowly add pyridine-2-carboxaldehyde (dissolved in THF) over 30 minutes, maintaining the internal temperature below 5 °C to prevent side reactions.
Quenching (Self-Validation Checkpoint): Quench the reaction strictly with saturated aqueous
.
Causality: Using a strong acid (like
) must be avoided. Strong acids can protonate the newly formed hydroxyl group, leading to the formation of a stable diarylmethyl carbocation which subsequently dimerizes or reacts with nucleophiles, drastically reducing yield[6].
Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Phase-Transfer Etherification to the API
Objective: Convert the intermediate into the ethanolamine ether API (3-bromo carbinoxamine analog).
Biphasic Setup: Dissolve the intermediate in toluene. Add the 50% aqueous NaOH solution and the TBAB phase-transfer catalyst.
Causality: Utilizing a biphasic Toluene/NaOH system with TBAB bypasses the need for highly reactive, dangerous bases like sodium metal or NaH[5]. TBAB facilitates the transfer of the alkoxide ion into the organic phase.
In Situ Free-Basing: Add 2-chloro-N,N-dimethylethanamine hydrochloride directly to the biphasic mixture. The strong aqueous base neutralizes the hydrochloride salt in situ, generating the reactive free amine.
Reflux: Heat the biphasic mixture to 85 °C under vigorous stirring for 8 hours.
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material (
) should disappear, replaced by a more polar, draggy spot () representing the basic amine product.
Workup: Separate the organic layer, wash with water to remove residual NaOH and TBAB, and concentrate.
Salt Formation: Dissolve the crude base in diethyl ether and add a stoichiometric amount of maleic acid to precipitate the highly stable API maleate salt[5].
Quantitative Data & Analytical Validation
To ensure the integrity of the synthesized compounds, the protocols must be validated against expected analytical benchmarks. Table 1 summarizes the quantitative metrics and spectroscopic signals required to confirm the success of each step.
Table 1: Analytical Validation Metrics for Synthetic Workflow
Compound Stage
Analytical Method
Key Validation Signals / Metrics
Target Purity
Expected Yield
Intermediate (Diaryl Methanol)
-NMR ()
Singlet at ~5.8 ppm (Methine -CH (OH)-);Doublet at ~8.5 ppm (Pyridine -proton)
Study.com. (n.d.). What is the synthesis of carbinoxamine? Retrieved March 5, 2026, from[Link]
QuickCompany. (n.d.). Improved Process For Carbinoxamine Maleate And Its Novel Polymorph. Retrieved March 5, 2026, from[Link]
GPAT India. (2020). CARBINOXAMINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved March 5, 2026, from[Link]
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry: Synthesis of carbinoxamine from the intermediate carbinol. Retrieved March 5, 2026, from[Link]
Pharma Info Nepal. (2002). Textbook of Medicinal chemistry V Alagarsamy Volume I-Elsevier. Retrieved March 5, 2026, from[Link]
Application Note: Suzuki-Miyaura Coupling of (3-Bromophenyl)(pyridin-2-yl)methanol
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes theoretical principles with practical, field-proven methodologies for the Suzuki-Miyaura cross-coupl...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes theoretical principles with practical, field-proven methodologies for the Suzuki-Miyaura cross-coupling of (3-Bromophenyl)(pyridin-2-yl)methanol .
Executive Summary & Molecule Profile
(3-Bromophenyl)(pyridin-2-yl)methanol is a bifunctional scaffold frequently employed in the synthesis of antihistamines (e.g., carbinoxamine analogues) and kinase inhibitors. It features three distinct reactive sites:
Aryl Bromide (Electrophile): The primary site for Suzuki coupling.
Pyridine Nitrogen (Lewis Base): A potential catalyst poison that can coordinate to Palladium (Pd).[1]
Secondary Alcohol (Nucleophile/Protic): Generally tolerant in Suzuki coupling but capable of side reactions (oxidation) under harsh conditions.
This guide addresses the specific challenge of coupling a pyridine-containing aryl bromide where the substrate itself acts as a competitive ligand, potentially stalling the catalytic cycle.
Chemical Structure & Reactivity Map
Figure 1: Reactivity profile highlighting the competition between the reactive bromide and the coordinating pyridine nitrogen.
Mechanistic Challenges & Solutions
The "Pyridine Problem"
In standard Suzuki couplings, the pyridine nitrogen is a competent ligand (
-donor). It can displace labile phosphine ligands on the Palladium center, forming stable, inactive Pd(II)-pyridine complexes. This effect is concentration-dependent and often leads to incomplete conversion.
Solution: Use sterically bulky, electron-rich ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf) that bind Pd more tightly than the pyridine substrate can.
Alcohol Tolerance
The free hydroxyl group is generally tolerated in Suzuki couplings. However, strong bases (e.g.,
) can deprotonate the alcohol, forming an alkoxide that may interfere with transmetallation.
Solution: Use milder, inorganic bases like Potassium Carbonate () or Potassium Phosphate () .
Recommended Catalyst Systems
Based on the substrate's electronics (electron-neutral aryl bromide) and the presence of a coordinating heterocycle, the following systems are validated:
System
Catalyst Precursor
Ligand
Base
Solvent
Rationale
A (Robust)
(Pre-complexed)
Dioxane /
High stability; dppf bite angle resists displacement by pyridine.
B (High Activity)
SPhos
Toluene /
Buchwald ligand (SPhos) prevents Pd poisoning via steric bulk.
C (Green)
(Heterogeneous)
None
EtOH /
Ligand-free; useful for scale-up but may require higher temp.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)
Best for initial screening and scale-up of standard biaryl targets.
Setup: Charge a reaction vial (microwave or Schlenk tube) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and
(2.0 equiv).
Inert Atmosphere: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1). Concentration should be ~0.1 M – 0.2 M relative to the bromide.
Note: Degassing is critical to prevent homocoupling and oxidation of the alcohol.
Catalyst Addition: Under a positive pressure of inert gas, quickly add
(3-5 mol%).
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
Monitoring: Check via TLC or LCMS. The pyridine moiety often causes "streaking" on silica; add 1%
to the eluent.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[4] Dry over
, filter, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: The "Difficult Substrate" Method (SPhos)
Use this if Method A fails or if the boronic acid is sterically hindered.
Reagents:
(2 mol%)
SPhos (4 mol%) (Ligand:Pd ratio 2:1)
(2.0 equiv)
Solvent: Toluene : Water (10:1)
Procedure:
Pre-catalyst Formation (Optional but recommended): Stir
and SPhos in the solvent for 10 mins at RT to form the active species before adding substrates.
Addition: Add the bromide, boronic acid, and base.[5]
Reaction: Heat to 100°C for 2–6 hours. The high activity of SPhos usually drives the reaction to completion quickly, minimizing thermal degradation of the alcohol.
Experimental Workflow & Troubleshooting
Catalytic Cycle & Inhibition Points
The diagram below illustrates where the pyridine substrate can interfere (Inhibition Loop) and how the correct ligand choice bypasses this.
Figure 2: The catalytic cycle showing the off-cycle equilibrium where pyridine coordination can arrest the reaction.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
Switch to SPhos or XPhos ligands. Increase temperature to 100°C to promote ligand dissociation.
Homocoupling (Ar-Ar)
Oxygen in solvent
Degas solvents thoroughly (sparge with Argon for 15 mins).
Alcohol Oxidation (Ketone)
Pd-catalyzed oxidation
Ensure strict anaerobic conditions. Avoid DMSO as solvent.
Protodeboronation
Unstable Boronic Acid
Use a milder base ( instead of ) or add water to the solvent system (facilitates transmetallation).
References
SPhos Ligand Efficacy:
Billingsley, K., & Buchwald, S. L. "Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands."[6] Organic Letters, 2008.
[Link]
Alcohol Tolerance in Suzuki Coupling:
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Tolerance."[7]
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Area: Cystic Fibrosis Therapeutics (CFTR Correctors and Potentiators)
Executive Summary & Mechanistic Overview
Cystic Fibrosis (CF) is a life-limiting autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, p.Phe508del (F508del), results in a misfolded CFTR protein that is prematurely degraded in the endoplasmic reticulum (ER), preventing its trafficking to the apical plasma membrane. Other rare mutations, such as p.Arg334Trp (R334W), result in channel conductance defects that require "potentiators" to restore chloride transport.
Recent breakthroughs in medicinal chemistry have identified aryl-triazolyl-methanol derivatives (hydroxy-1,2,3-triazoles) as a highly promising class of CFTR modulators capable of acting as both F508del traffic correctors and R334W potentiators [1, 2].
The Causality of Synthetic Design
Historically, 1,2,3-triazoles are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, trace copper contamination (Cu(I)/Cu(II)) is notoriously difficult to eradicate and exhibits severe cytotoxicity in the sensitive human bronchial epithelial (CFBE41o-) and Fischer Rat Thyroid (FRT) cell lines used for electrophysiological screening. To bypass this, the protocols detailed in this guide utilize a solvent- and metal-free one-pot synthesis to generate 4-acyl-1,2,3-triazole precursors, which are subsequently reduced to aryl-triazolyl-methanols [1]. Furthermore, because CFTR binding pockets are highly stereoselective, the resulting racemic alcohols must undergo rigorous chiral resolution to isolate the active enantiomers (e.g., the (R)-configuration of LSO-172) [2].
Fig 1: Mechanism of F508del-CFTR rescue by aryl-triazolyl-methanol correctors.
Quantitative Efficacy Data
The table below summarizes the biological activity of newly synthesized aryl-triazolyl-methanol derivatives (LSO series) compared to the clinical benchmark, Elexacaftor (VX-445).
Compound Designation
Chemical Class
Target Mutation
Modulator Type
EC₅₀ (µM)
Reference
LSO-162
Hydroxy-1,2,3-triazole
p.Phe508del
Corrector
2.41
Azevedo et al., 2025 [1]
LSO-168
Hydroxy-1,2,3-triazole
p.Phe508del
Corrector
1.91
Azevedo et al., 2025 [1]
LSO-150
Hydroxy-1,2,3-triazole
p.Arg334Trp
Potentiator
1.01
Azevedo et al., 2026 [2]
LSO-153
Hydroxy-1,2,3-triazole
p.Arg334Trp
Potentiator
1.26
Azevedo et al., 2026 [2]
VX-445 (Elexacaftor)
Pyrazole-carboxamide
p.Phe508del
Corrector
0.245
Clinical Benchmark
Experimental Workflow & Protocols
The following self-validating protocols describe the end-to-end generation of stereopure aryl-triazolyl-methanol derivatives, ensuring trace-metal-free products suitable for sensitive in vitro CFTR assays.
Fig 2: Workflow for the synthesis, resolution, and evaluation of CFTR modulators.
Protocol A: Metal-Free Synthesis of 4-Acyl-1,2,3-triazoles
Objective: Synthesize the ketone precursor without Cu catalysts to prevent downstream assay toxicity.
Reagent Preparation: In a 10 mL glass vial equipped with a magnetic stirrer, add the substituted acetophenone (1.0 mmol) and the corresponding aryl azide (1.2 mmol).
Thermal Cycloaddition: Seal the vial and heat the neat mixture (solvent-free) to 100°C in a pre-heated oil bath for 2 hours.
Causality: Thermal conditions drive the enolate-azide cycloaddition without the need for transition metals, aligning with green chemistry principles and preserving biological assay integrity.
Purification: Cool the mixture to room temperature. Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the 4-acyl-1,2,3-triazole.
Validation: Confirm the structure via ¹H-NMR (CDCl₃), ensuring the disappearance of the azide peak (~2100 cm⁻¹ in IR) and the presence of the characteristic triazole C5-H singlet (~8.5 ppm).
Protocol B: Reduction to Aryl-Triazolyl-Methanol (Racemate)
Objective: Convert the ketone to the secondary alcohol (hydroxy-1,2,3-triazole) required for CFTR modulation.
Solubilization: Dissolve the purified 4-acyl-1,2,3-triazole (0.5 mmol) in 5 mL of anhydrous methanol.
Reduction: Cool the solution to 0°C using an ice bath. Slowly add Sodium Borohydride (NaBH₄, 1.0 mmol) in small portions to control hydrogen evolution.
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.
Quenching & Extraction: Quench the reaction with 2 mL of saturated NH₄Cl solution. Extract the aqueous layer with Dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic aryl-triazolyl-methanol.
Protocol C: Preparative Chiral HPLC Resolution
Objective: Separate the enantiomers, as CFTR corrector activity is highly dependent on the absolute configuration of the chiral center.
System Setup: Equip a preparative HPLC system with a ChiralCel OZ column (250 mm × 20 mm, 5 µm).
Mobile Phase: Prepare an isocratic mobile phase of Hexanes : Isopropanol (90:10 v/v). Degas thoroughly.
Injection: Dissolve the racemic mixture in the mobile phase (concentration ~10 mg/mL). Inject 500 µL per run.
Elution & Collection: Run the system at a flow rate of 10 mL/min with UV detection at 254 nm.
Note: For compound LSO-172, the enantiomer with the longer retention time corresponds to the active (R)-configuration [2].
Validation: Perform Single-Crystal X-ray Diffraction on the crystallized fractions to definitively assign the absolute stereochemistry.
Objective: Quantify the rescue of mutant CFTR channel activity.
Cell Culture: Seed CFBE41o- cells expressing p.Phe508del-CFTR onto permeable Snapwell inserts. Grow at 37°C, 5% CO₂ for 7–9 days to form polarized monolayers.
Compound Incubation: Treat the basolateral medium with the resolved aryl-triazolyl-methanol enantiomer (e.g., 1–10 µM) or vehicle (0.1% DMSO) for 24 hours prior to the assay.
Mounting: Mount the inserts into an Ussing chamber system. Bathe both sides in a physiological Ringer's solution maintained at 37°C and bubble with 95% O₂ / 5% CO₂.
Electrophysiology: Voltage-clamp the monolayer to 0 mV. Measure the short-circuit current (Isc).
Stimulation: Add Forskolin (10 µM) to the apical bath to elevate intracellular cAMP and activate rescued CFTR channels. The magnitude of the Isc increase (ΔIsc) directly correlates to the corrector efficacy. Calculate the EC₅₀ using a dose-response curve.
References
Azevedo, M. F., Zeitune, D. C., de Farias, R. L., Junior, E. N. C., Bacalhau, M., Amaral, M. D., Lopes-Pacheco, M., & Buarque, C. D. (2025). Direct access of 4-acyl-1,2,3-triazoles from acetophenones: A synthetic shortcut for novel p.Phe508del-CFTR traffic correctors. Journal of Molecular Structure, 1321, 139897.[Link]
Azevedo, M. F., dos Santos, R. C., Bacalhau, M., Ligiero, C. B. P., Barreto Jr, A. G., Lopes-Pacheco, M., & Buarque, C. D. (2026). Chiral Resolution, stereochemical assignment and correction of a cystic fibrosis-causing variant of Aryl-Triazolyl-methanol derivative. Journal of Molecular Structure, 1353, 144673.[Link]
Esposito, A., D'Alonzo, D., De Fenza, M., De Gregorio, E., Tamanini, A., Lippi, G., Dechecchi, M. C., & Guaragna, A. (2020). Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. International Journal of Molecular Sciences, 21(9), 3353.[Link]
Application
Application Note: (3-Bromophenyl)(pyridin-2-yl)methanol in Advanced Benzodiazepine Synthesis
Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Strategic Importance in Drug Development The development of subtype-selectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Strategic Importance in Drug Development
The development of subtype-selective GABA_A receptor positive allosteric modulators (PAMs) has driven the need for highly functionalized 1,4-benzodiazepine scaffolds. Advanced imidazodiazepines, such as KRM-II-81 and its brominated analogue DS-II-73, have emerged as potent antiseizure agents that bypass the heavy sedative burdens of traditional benzodiazepines[1].
The synthesis of these complex architectures relies heavily on a critical synthetic node: (3-Bromophenyl)(pyridin-2-yl)methanol . This secondary alcohol serves as the foundational building block, allowing for the controlled assembly of the diaryl framework before establishing the ketone required for the diazepine imine bond. The bromine atom acts as an essential pharmacophore for receptor binding and provides a versatile handle for late-stage cross-coupling reactions.
Quantitative Physicochemical Profile
To ensure analytical traceability, the primary properties of the intermediate are summarized below:
Parameter
Value
Chemical Name
(3-Bromophenyl)(pyridin-2-yl)methanol
CAS Number
856957-26-1
Molecular Formula
C12H10BrNO
Molecular Weight
264.12 g/mol
Target Downstream Core
1,4-Benzodiazepine / Imidazodiazepine
Mechanistic Pathway & Synthetic Logic
As process scientists, we must prioritize synthetic routes that avoid regiochemical ambiguity. Traditional Friedel-Crafts acylation approaches often fail or yield poor regioselectivity when electron-deficient pyridine rings are involved. Therefore, a bottom-up organometallic approach utilizing (3-Bromophenyl)(pyridin-2-yl)methanol is the industry standard.
Grignard Addition: The synthesis begins with the halogen-metal exchange of 2-bromopyridine. Because 2-pyridyl Grignard reagents are prone to Wurtz-type homocoupling, isopropylmagnesium bromide (iPrMgBr) is utilized to ensure a clean exchange[2]. Trapping this intermediate with 3-bromobenzaldehyde yields the target methanol.
Controlled Oxidation: The secondary alcohol must be oxidized to the corresponding methanone (CAS: 206357-82-6)[2]. Mild oxidants are selected to prevent the N-oxidation of the pyridine ring.
Amination & Cyclization: The introduction of the ortho-amine on the bromophenyl ring yields (2-amino-5-bromophenyl)(pyridin-2-yl)methanone. This intermediate undergoes cyclization with bromoacetyl bromide and ammonia to form the 1,4-benzodiazepine core, which is subsequently annulated into imidazodiazepines like DS-II-73[1].
Reaction Optimization Parameters
Reaction Step
Reagent/Catalyst
Temp (°C)
Time (h)
Expected Yield (%)
Critical Control Parameter
Halogen-Metal Exchange
iPrMgBr (2.0 M in THF)
0 to 25
4
80–85
Strict anhydrous conditions
Benzylic Oxidation
MnO2 (10 equiv)
25
12
>90
Activated oxidant required
Diazepine Cyclization
NH3 in MeOH
65 (Reflux)
8
65–70
pH control during acylation
Experimental Protocols
Protocol A: Organometallic Synthesis of the Methanol Intermediate
Objective: Form (3-Bromophenyl)(pyridin-2-yl)methanol via Grignard addition.
Preparation: Charge a flame-dried round-bottom flask with 2-bromopyridine (1.0 equiv) and anhydrous THF under an inert argon atmosphere.
Halogen-Metal Exchange: Cool the solution to 0 °C. Dropwise add isopropylmagnesium bromide (iPrMgBr, 2.0 M in THF, 1.1 equiv)[2].
Causality Check: Stir at 0 °C for 1 hour. The use of iPrMgBr facilitates a rapid halogen-metal exchange, forming the highly reactive 2-pyridylmagnesium bromide while suppressing Wurtz-type homocoupling that typically plagues reactions using magnesium turnings.
Nucleophilic Addition: Slowly add 3-bromobenzaldehyde (1.05 equiv) dissolved in anhydrous THF. Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the aldehyde spot (UV active) indicates reaction completion.
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography to yield the pure secondary alcohol.
Protocol B: Selective Benzylic Oxidation
Objective: Convert the secondary alcohol to (3-bromophenyl)(pyridin-2-yl)methanone[2].
Reaction Setup: Dissolve (3-Bromophenyl)(pyridin-2-yl)methanol in anhydrous dichloromethane (DCM).
Causality Check: MnO2 is chosen over harsher oxidants (like Jones reagent or KMnO4) because it is highly selective for benzylic alcohols. This prevents the unwanted N-oxidation of the basic pyridine nitrogen and avoids over-oxidation cleavage.
Execution: Stir vigorously at room temperature for 12 hours.
Self-Validation: Filter the black suspension through a pad of Celite to remove the manganese salts. The filtrate should be clear. Concentration yields the methanone in high purity (>90% crude), ready for downstream amination.
Protocol C: Assembly of the Benzodiazepine Scaffold
Objective: Form the 1,4-diazepine ring system for imidazodiazepine elaboration[1].
Acylation: Subject the methanone to directed ortho-amination to yield (2-amino-5-bromophenyl)(pyridin-2-yl)methanone. Dissolve this ortho-amino ketone in DCM and add bromoacetyl bromide (1.2 equiv) at 0 °C in the presence of NaHCO3.
Causality Check: The acylation of the aniline amine is rapid. The aliphatic bromine leaving group is strategically placed for the subsequent nucleophilic substitution.
Cyclization: Treat the resulting bromoacetamide with methanolic ammonia (NH3/MeOH) and heat to reflux.
Causality Check: Ammonia displaces the aliphatic bromide. The newly formed primary amine undergoes intramolecular condensation with the highly electrophilic pyridyl ketone, closing the 7-membered 1,4-benzodiazepine ring.
Self-Validation: LC-MS analysis must be performed to confirm the expected [M+H]+ mass of the cyclized product, verifying successful dehydration and imine formation.
Synthetic Workflow Visualization
Synthetic workflow from (3-Bromophenyl)(pyridin-2-yl)methanol to imidazodiazepine PAMs.
Improving yield of (3-Bromophenyl)(pyridin-2-yl)methanol synthesis
Welcome to the Technical Support Center for the synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers encounter when scaling and optimizing this specific carbon-carbon bond-forming reaction.
This guide bypasses basic textbook theory to focus on field-proven causality, self-validating experimental setups, and rigorous troubleshooting for drug development professionals.
Synthesis Strategy & Pathway Visualization
The synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol typically relies on one of two nucleophilic addition pathways.
Route A (Lithium-Halogen Exchange): Involves the generation of 2-lithiopyridine from 2-bromopyridine, followed by trapping with 3-bromobenzaldehyde. While viable, 2-lithiopyridine is notoriously unstable, prone to dimerization (yielding 2,2'-bipyridine), and requires strict cryogenic conditions (-78 °C).
Route B (Grignard Addition): Utilizes 3-bromophenylmagnesium bromide and 2-pyridinecarboxaldehyde. This route is highly preferred in process chemistry because Grignard reagents are stable in ethereal solvents at higher temperatures[1], allowing for a robust reaction profile from 0 °C to room temperature.
Diagram 1: Comparison of Route A (Cryogenic Organolithium) vs. Route B (Grignard Addition).
Standard Operating Procedure: Route B (Grignard Addition)
To ensure high scientific integrity and reproducibility, the following self-validating protocol leverages the Grignard addition method[2].
Step-by-Step Methodology:
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask under vacuum, then backfill with ultra-pure Argon. Causality: Grignard reagents are highly sensitive to moisture and air, which rapidly quench the reagent into bromobenzene[3].
Electrophile Loading: Dissolve 2-pyridinecarboxaldehyde (1.0 eq, 10.0 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice-water bath.
Nucleophile Addition: Using a syringe pump, add 3-bromophenylmagnesium bromide (1.2 eq, 12.0 mmol, 1.0 M solution in THF) dropwise over 30 minutes. Causality: The 0.2 eq excess compensates for the basic pyridine nitrogen, which can coordinate with the magnesium center and partially deactivate the reagent[2]. Slow addition prevents localized exothermic spikes that drive Wurtz-type homocoupling.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) confirms conversion.
Quenching: Cool the mixture back to 0 °C. Slowly quench with 10 mL of saturated aqueous ammonium chloride (
).
Workup & Isolation: If an emulsion forms (see FAQ 3), add 20 mL of saturated Rochelle salt solution and stir vigorously for 30 minutes. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure (3-Bromophenyl)(pyridin-2-yl)methanol.
Troubleshooting & FAQs
Q1: My overall yield is consistently below 40%, and I am recovering a large amount of unreacted 2-pyridinecarboxaldehyde. What is causing this?A1: This is a classic symptom of reagent quenching or coordination-induced deactivation. Grignard reagents act as both strong nucleophiles and strong bases[1]. If your THF is not rigorously anhydrous, the Grignard reagent will abstract protons from water, neutralizing itself. Furthermore, the basic nitrogen on 2-pyridinecarboxaldehyde can chelate the magnesium center, forming a stable complex that hinders nucleophilic attack[2].
Actionable Fix: Titrate your commercial Grignard solution before use (e.g., using iodine and LiCl) to verify its exact molarity, as these solutions degrade over time[4]. Always use a 1.2 to 1.5 molar excess of the Grignard reagent to overcome pyridine coordination.
Q2: I am observing a significant non-polar byproduct on my TLC plate. Mass spectrometry indicates it has double the molecular weight of my starting material. How do I prevent this?A2: You are observing 3,3'-dibromobiphenyl, the product of a Wurtz-type homocoupling. This occurs when the Grignard reagent reacts with unreacted aryl halide (1,3-dibromobenzene) during its formation, or if transition metal impurities (like trace iron or copper) are present in your magnesium turnings.
Actionable Fix: If synthesizing the Grignard reagent in-house, ensure high dilution and maintain the temperature strictly below 40 °C during initiation. For highest purity, utilize commercially available, standardized 3-bromophenylmagnesium bromide solutions[1].
Q3: During the aqueous workup, a thick, gelatinous emulsion forms that makes phase separation impossible. How can I break this emulsion without losing my product?A3: This is the most common physical issue when synthesizing pyridine-containing alcohols. The basic nitrogen on the pyridine ring and the newly formed hydroxyl group chelate strongly with the magnesium hydroxide (
) salts generated during the aqueous quench. This creates a polymeric, gelatinous emulsion that traps your product.
Actionable Fix: Do not use standard water or dilute HCl (which can protonate the pyridine and pull your product into the aqueous layer). Instead, use a saturated solution of Rochelle salt (potassium sodium tartrate). The tartrate ions act as powerful bidentate ligands that strip the ions away from your product, dissolving the gel and forcing a clean biphasic separation.
Diagram 2: Mechanism of emulsion breaking via competitive magnesium chelation by Rochelle salt.
Quantitative Route Comparison
To justify the selection of Route B for scale-up, review the comparative metrics below. Route B demonstrates superior operational safety and yield consistency.
Technical Support Center: Solubility Optimization for (3-Bromophenyl)(pyridin-2-yl)methanol
Executive Summary You are working with (3-Bromophenyl)(pyridin-2-yl)methanol , a diarylmethanol scaffold featuring a basic pyridine ring and a lipophilic bromophenyl group. This molecule exhibits distinct solubility beha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are working with (3-Bromophenyl)(pyridin-2-yl)methanol , a diarylmethanol scaffold featuring a basic pyridine ring and a lipophilic bromophenyl group. This molecule exhibits distinct solubility behaviors driven by its ability to act as both a Hydrogen Bond Donor (OH group) and Acceptor (Pyridine Nitrogen).
DMSO (Dimethyl Sulfoxide): The superior solvent for high-concentration stock solutions (>100 mM). Ideal for long-term storage and biological assay "spiking."
Ethanol (EtOH): A viable process solvent (recrystallization, synthesis workup) but requires careful thermal management. Solubility is moderate (~10–50 mM) and highly temperature-dependent.
Part 1: The Solubility Landscape
Physicochemical Drivers
To troubleshoot solubility, you must understand the molecular interactions at play.
Feature
Interaction in DMSO
Interaction in Ethanol
Methanol (-OH)
DMSO Oxygen (S=O ) acts as a strong H-bond acceptor for the hydroxyl proton.
Ethanol acts as both donor and acceptor, forming a competitive H-bond network.
Pyridine Ring
Solvated by dipole-dipole interactions.
Ethanol (-O H) donates a proton to the Pyridine Nitrogen, enhancing solubility.
Bromophenyl Ring
Highly soluble due to DMSO's polarizability and dispersion forces.
Less soluble; relies on the lipophilic alkyl chain of Ethanol (limited effect).
Comparative Data Profile
The following data represents expected ranges based on structural analogs (e.g., Phenyl(pyridin-2-yl)methanol) and standard diarylmethanol behavior.
Parameter
DMSO
Ethanol (Abs.)
Critical Notes
Solubility Limit (25°C)
High (>100 mg/mL)
Moderate (10–30 mg/mL)
Ethanol solubility drops sharply <10°C.
Stock Stability
Excellent (Frozen/Liquid)
Good (Evaporation risk)
DMSO is hygroscopic; keep sealed to prevent water intake (which crashes the compound).
Biological Compatibility
Toxic >0.1% (cell dependent)
Toxic >1-2%
Ethanol is easier to remove via evaporation (Rotavap).
Primary Use Case
HTS Library, Cryo-stocks
Synthesis, Recrystallization
Part 2: Visualizing the Solubility Mechanism
The following diagram illustrates the decision logic for solvent selection based on your experimental end-goal.
Caption: Decision matrix for solvent selection. DMSO is preferred for stability and concentration, while Ethanol is preferred for recoverability and synthesis.
Part 3: Troubleshooting Guides (FAQs)
Scenario A: "My compound precipitated when I diluted the DMSO stock into water/media."
Diagnosis: This is "Kinetic Precipitation." The hydrophobic effect of the bromophenyl ring overwhelms the polar interactions once the DMSO concentration drops below a critical threshold (usually <1%).
Corrective Action:
Sonicate: Brief sonication can sometimes re-dissolve metastable aggregates.
Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO.
Step 1: Dilute 10 mM DMSO stock 1:10 with Ethanol (Intermediate).
Step 2: Dilute that solution into your aqueous buffer.[1]
Check pH: The pyridine ring is basic (pKa ~5). Ensure your buffer pH is < 5 if possible; protonating the pyridine nitrogen will drastically increase aqueous solubility.
Scenario B: "The compound is oiling out (forming a goo) in Ethanol instead of crystallizing."
Diagnosis: This is common for diarylmethanols with low melting points (often <60°C) or if the solution is too concentrated at high heat.
Corrective Action:
Seed Crystal: Add a tiny crystal of the pure solid to induce nucleation.
Slow Cooling: Wrap the vial in foil/cotton to cool it very slowly from 50°C to Room Temp. Rapid cooling traps impurities and causes oiling.
Anti-solvent: Add water dropwise to the ethanol solution until turbidity persists, then heat to clear, and cool slowly.
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to determine the exact solubility limit of your specific batch in Ethanol.
Excess Addition: Weigh ~20 mg of solid into a 1.5 mL tube.
Solvent Addition: Add 500 µL of solvent. (Target: 40 mg/mL).
Visual Check:
If clear: Solubility is >40 mg/mL. Add more solid.
If cloudy/solid remains: Proceed to step 4.
Equilibration: Shake at 25°C for 24 hours (1000 rpm).
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
Quantification:
Remove supernatant.
Dilute 100-fold in Mobile Phase (e.g., Acetonitrile/Water).
Inject on HPLC (UV detection at 254 nm).
Compare peak area to a known standard curve.
SOP-02: Solvent Exchange (DMSO to Ethanol)
Use this when you have a DMSO stock but need the compound in Ethanol for a specific assay.
Lyophilization (Freeze Drying): DMSO is hard to evaporate.
Freeze the DMSO stock in liquid nitrogen.
Lyophilize overnight. (Note: DMSO requires a very good vacuum, <50 mTorr).
Extraction (Preferred):
Dilute DMSO stock into 10 volumes of Water (Compound will precipitate).
Extract 3x with Ethyl Acetate.
Wash Ethyl Acetate with Brine (removes residual DMSO).
Dry over Na2SO4, filter, and evaporate.
Re-dissolve residue in Ethanol.
Part 5: Experimental Workflow Diagram
Caption: Step-by-step workflow for the Saturation Shake-Flask solubility protocol.
References
Avdeef, A. (2015). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility protocols).
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link
PubChem Compound Summary. (2023). "2-(3-Bromophenyl)pyridine" (Structural Analog Data). National Center for Biotechnology Information. Link
You are attempting to purify (3-Bromophenyl)(pyridin-2-yl)methanol , a molecule containing a basic pyridine nitrogen and a polar secondary alcohol.[1] This combination presents a classic chromatographic challenge: Silanol Tailing .
The acidic silanol groups (
) on standard silica gel protonate or hydrogen-bond with the basic pyridine nitrogen.[1] This results in broad, streaking peaks, poor resolution, and co-elution with impurities (typically the ketone precursor or des-bromo byproducts).[1]
This guide provides a modular troubleshooting workflow to neutralize these interactions and achieve high-purity isolation.
Module 1: The "Streaking" Issue
Q: My compound smears across the column and never elutes as a sharp band. Why?
A: This is due to the Acid-Base Mismatch . Standard silica gel is slightly acidic (
).[1] Your compound contains a pyridine ring (), which acts as a Lewis base.[1] The pyridine nitrogen "sticks" to the silica surface, dragging the compound behind the solvent front.
The Fix: Mobile Phase Modification
You must introduce a "sacrificial base" that binds to the acidic silanol sites more strongly than your product does.
Protocol A: Triethylamine (TEA) Doping
Select Solvent System: Start with your determined TLC solvent system (e.g., 30% Ethyl Acetate in Hexanes).[1]
Add Modifier: Add 1% v/v Triethylamine (TEA) to the mobile phase.
Example: For 1 L of eluent, mix 300 mL EtOAc, 690 mL Hexanes, and 10 mL TEA.
Column Pre-treatment (Critical): Before loading your sample, flush the column with 2 column volumes (CV) of the TEA-doped solvent.[1] This "deactivates" the silica before your compound even touches it.
Protocol B: Ammonia-Saturated Methanol
If you are using a DCM/MeOH gradient (common for polar heterocycles):
).[1] After collecting fractions, you must rotovap thoroughly. If TEA remains, it can be removed by dissolving the product in DCM and washing quickly with saturated (do not use strong acid, or you will extract your product into the water).[1]
Module 2: Separation Efficiency & Impurities
Q: I cannot separate the product from the ketone precursor ((3-bromophenyl)(pyridin-2-yl)methanone).
A: The ketone lacks the hydrogen-bond donating hydroxyl group, making it significantly less polar than your alcohol product. If they co-elute, your solvent system is likely too polar, or the "tailing" of the ketone is overlapping with the alcohol.
The Fix: Stationary Phase Switching
If TEA modification (Module 1) does not yield separation, switch the stationary phase to Neutral Alumina .[1]
Why Alumina?
Alumina (
) is available in Neutral, Basic, and Acidic forms.[1]
Neutral Alumina (Brockmann Grade III): Does not possess the acidic protons of silica.[1] It interacts primarily through dipole-dipole and H-bonding, not acid-base chemistry.[1] This often yields sharp peaks for pyridines without needing amine additives.
To understand exactly why your purification fails on standard silica, refer to the interaction diagram below.
Caption: Mechanism of amine tailing on silica and the blocking effect of Triethylamine (TEA).
Module 4: Solubility & Loading
Q: My sample precipitates at the top of the column when I add the mobile phase.
A: (3-Bromophenyl)(pyridin-2-yl)methanol is a solid with moderate polarity.[1] It may not dissolve well in non-polar solvents like Hexane or low % EtOAc/Hexane.
The Fix: Dry Loading
Do not attempt "wet loading" with a strong solvent (like DCM) if your column eluent is Hexane-based; this causes "band broadening" immediately.[1]
Dry Loading Protocol:
Dissolve your crude mixture in a minimal amount of DCM or Methanol .
Add Celite 545 or Silica Gel (approx. 2x the mass of your crude product) to the flask.
Rotovap to dryness. You will be left with a free-flowing powder coated with your compound.
Pour this powder carefully onto the top of your pre-packed, pre-equilibrated column.
Add a layer of sand on top to protect the bed, then begin elution.
Module 5: Detection
Q: How do I best detect the fractions?
A:
UV (254 nm): The molecule is highly UV active due to the conjugated pyridine and bromophenyl rings. This is the primary detection method.
Dragendorff’s Reagent: Specific stain for alkaloids and nitrogenous bases. It will stain the pyridine orange/red.
KMnO4: Will stain the secondary alcohol (oxidizes it to the ketone), appearing as a yellow/brown spot on a purple background.[1]
References
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org. Chem.1978 , 43, 2923–2925.[1] Link[1]
Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data.Link[1]
BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." BenchChem Technical Guides.Link[1]
Crystallization conditions for (3-Bromophenyl)(pyridin-2-yl)methanol
Technical Support Center: Crystallization Guide for (3-Bromophenyl)(pyridin-2-yl)methanol Executive Summary (3-Bromophenyl)(pyridin-2-yl)methanol is a diaryl methanol intermediate often utilized in the synthesis of antih...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Crystallization Guide for (3-Bromophenyl)(pyridin-2-yl)methanol
Executive Summary
(3-Bromophenyl)(pyridin-2-yl)methanol is a diaryl methanol intermediate often utilized in the synthesis of antihistamines and other pharmaceutical agents.[1] Structurally, it possesses a pyridine ring (basic nitrogen), a secondary alcohol (hydrogen bond donor/acceptor), and a meta-bromophenyl ring (lipophilic, halogen bonding potential). This combination creates specific challenges:
Oiling Out: The molecule has a high tendency to form a supersaturated oil rather than a crystalline solid due to rotational freedom and hydrogen bonding.[1]
Polymorphism: The chiral center allows for potential enantiomeric separation or racemate crystallization, which often exhibit distinct physical properties.[1]
Solubility Profile: Moderate polarity; soluble in alcohols, esters, and chlorinated solvents; insoluble in alkanes.[1]
This guide provides a systematic troubleshooting framework to achieve high-purity crystalline material.
Part 1: Core Crystallization Protocols
Q: What is the optimal solvent system for crystallizing (3-Bromophenyl)(pyridin-2-yl)methanol?
A: Based on the structural properties of diaryl pyridinyl methanols, a single-solvent system is often insufficient due to the steep solubility curve required.[1] We recommend a binary solvent system using the "Good Solvent / Anti-Solvent" approach.[1]
Recommended Systems:
System
Solvent A (Good Solvent)
Solvent B (Anti-Solvent)
Ratio (v/v)
Application
Primary
Ethyl Acetate (EtOAc)
n-Heptane (or Hexane)
1:2 to 1:4
Standard purification; balances yield and purity.[1]
Secondary
Isopropyl Acetate (IPAc)
n-Heptane
1:3
Slower evaporation; often yields better crystal morphology.[1]
Polar
Ethanol (EtOH)
Water
1:1 to 1:2
Use if crude contains inorganic salts.[1] Risk of oiling out is higher.[1]
Non-Polar
Toluene
n-Heptane
1:3
Excellent for removing non-polar impurities (e.g., unreacted bromide).[1]
Protocol 1: Standard Recrystallization (EtOAc/Heptane)
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60-70°C). If insoluble particles remain, filter while hot.
Initial Cooling: Allow the solution to cool slowly to room temperature (RT) with gentle stirring.
Anti-Solvent Addition: Add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.[1]
Re-heating (Optional): If the cloudiness is heavy, briefly reheat to clear the solution, then let it cool again.
Crystallization: Cool the mixture to 0-5°C in an ice bath. Stir for 1-2 hours.
Isolation: Filter the crystals, wash with cold Heptane/EtOAc (4:1), and dry under vacuum at 40°C.
Part 2: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1] This is common with (3-Bromophenyl)(pyridin-2-yl)methanol due to its hydrogen bonding capability.[1]
Corrective Actions:
Seed Crystals: This is the most effective solution.[1] Obtain a small amount of solid (even crude) and add it to the cloud point. This provides a nucleation surface, bypassing the oil phase.
Temperature Control: Do not cool rapidly. Use a controlled cooling ramp (e.g., 5°C/hour). Rapid cooling traps impurities and promotes oiling.[1]
Solvent Modification: Increase the ratio of the "Good Solvent" (EtOAc) slightly. Oiling out often indicates too much anti-solvent was added too quickly.[1]
Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface to induce nucleation.[1]
Q: The melting point of my crystals is lower than expected (e.g., < 60°C). Is it impure?
A: A depressed melting point usually indicates one of three issues:
Solvent Occlusion: The lattice has trapped solvent molecules.[1] Solution: Dry the sample under high vacuum (>1 mbar) at 45°C for 24 hours.
Impurity: Unreacted ketone ((3-bromophenyl)(pyridin-2-yl)methanone) is a common impurity.[1] Solution: Check TLC (Hexane/EtOAc 3:1).[1] If ketone is present, recrystallize from Ethanol/Water , as the ketone is less soluble in aqueous mixtures than the alcohol.
Stereochemistry: If you synthesized the racemate but are comparing it to literature values for a pure enantiomer (or vice versa), the melting points will differ significantly.
Q: Can I purify this compound without crystallization if it remains an oil?
A: Yes. If the free base refuses to crystallize, convert it to a salt. Pyridine derivatives form stable crystalline salts.[1]
Hydrochloride Salt: Dissolve the oil in diethyl ether and bubble dry HCl gas (or add HCl in dioxane). The HCl salt often precipitates instantly.[1]
Oxalate Salt: Add 1 equivalent of oxalic acid in ethanol.[1]
Note: You can regenerate the free base later by neutralizing with NaHCO₃.[1]
Part 3: Experimental Workflow Visualization
The following diagram outlines the decision-making process for purifying (3-Bromophenyl)(pyridin-2-yl)methanol, specifically addressing the "oiling out" phenomenon.
Caption: Decision tree for the crystallization of (3-Bromophenyl)(pyridin-2-yl)methanol, featuring a loop for correcting "oiling out" events via seeding.
Part 4: Quantitative Data & Properties
Table 1: Estimated Solubility Profile (at 25°C)
Data derived from structural analogs (Phenyl-pyridin-2-yl-methanol).
Technical Support Center: Stability of (3-Bromophenyl)(pyridin-2-yl)methanol in Acidic Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chemical behaviors of (3-Brom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chemical behaviors of (3-Bromophenyl)(pyridin-2-yl)methanol in acidic environments.
This compound features a secondary alcohol bridging a 3-bromophenyl ring and a basic pyridin-2-yl ring. Understanding the electronic interplay between these functional groups is critical for preventing yield loss, avoiding degradation, and optimizing extraction workflows.
Part 1: Core Principles & Mechanistic Causality
When exposed to acidic media, the first site of protonation is the pyridine nitrogen (pKa ~4.5–5.2), forming a highly water-soluble pyridinium ion. This protonation fundamentally alters the molecule's reactivity.
In typical diaryl methanols, acidic conditions protonate the hydroxyl group, leading to the loss of water and the formation of a reactive carbocation[1]. However, in (3-Bromophenyl)(pyridin-2-yl)methanol, the newly formed pyridinium ring exerts a massive electron-withdrawing effect. Forming a carbocation adjacent to this positively charged ring is electrostatically forbidden (highly destabilized). Consequently, this specific molecule is surprisingly resistant to standard acidic dehydration or
solvolysis.
Despite this stability against dehydration, the molecule is highly susceptible to oxidative degradation in the presence of strong oxidizing acids and metal-catalyzed complexation due to the chelating nature of the 2-pyridylmethanol motif[2][3].
Mechanistic pathways of (3-Bromophenyl)(pyridin-2-yl)methanol in acidic environments.
Part 2: Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate when I adjust the pH from 2.0 to 7.0?A: At pH 2.0, the pyridine ring is fully protonated, forming a highly water-soluble pyridinium salt. As you neutralize the solution (approaching pH 7.0), the molecule deprotonates back to its neutral free-base form. The lipophilic 3-bromophenyl group drastically reduces its aqueous solubility, causing rapid precipitation.
Q: Can I use concentrated Hydrochloric Acid (HCl) to dissolve the compound?A: Yes, dilute to moderate HCl (e.g., 0.1 M to 1.0 M) is safe and will form the soluble hydrochloride salt without degrading the compound. However, prolonged heating in concentrated HCl should be avoided, as extreme thermal conditions can eventually force nucleophilic substitution.
Q: Is it safe to use Nitric Acid (
) or Sulfuric Acid () for pH adjustment?A:No. Strong oxidizing acids like are strictly incompatible with this compound. They will rapidly oxidize the secondary alcohol, converting your API into the degradant (3-bromophenyl)(pyridin-2-yl)methanone. Always stick to non-oxidizing acids like HCl, methanesulfonic acid, or acetic acid.
Q: Why did my acidic solution turn green or blue over time?A: The 2-pyridylmethanol moiety is a well-documented bidentate ligand that strongly coordinates with trace transition metals[2]. If your acid, solvent, or glassware contains trace Copper (Cu²⁺) or Iron (Fe³⁺), the compound will chelate them to form colored coordination complexes[3]. This will significantly reduce your recoverable yield.
Part 3: Troubleshooting Guide & Quantitative Data
If you are experiencing yield loss or degradation during acidic processing, consult the workflow diagram and stability table below.
Troubleshooting workflow for identifying degradation causes in acidic solutions.
Protocol 1: Safe Acid-Base Extraction and Recovery
Objective: Purify (3-Bromophenyl)(pyridin-2-yl)methanol from neutral organic impurities utilizing its pH-dependent solubility.
Step 1: Acidic Dissolution. Dissolve the crude mixture in Ethyl Acetate (EtOAc). Extract with an equal volume of 0.1 M HCl.
Causality: The HCl protonates the pyridine nitrogen, converting the lipophilic free base into a highly water-soluble pyridinium salt. Neutral impurities remain in the EtOAc layer.
Validation Check: Measure the pH of the separated aqueous layer. It must be < 3.0 to ensure complete protonation and transfer of the API.
Step 2: Organic Wash. Wash the acidic aqueous layer with fresh EtOAc.
Causality: Removes any residual lipophilic impurities mechanically carried over during the first phase separation.
Step 3: Basification. Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1.0 M NaOH dropwise while stirring until the pH reaches 7.5–8.0.
Causality: NaOH deprotonates the pyridinium ion back to the free base. Cooling prevents localized exothermic degradation. The free base is insoluble in water and will crash out.
Validation Check: The solution must turn distinctly cloudy as the free base precipitates. Verify the final pH is > 7.5 using a calibrated pH meter.
Step 4: Recovery Extraction. Extract the cloudy aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
Causality: DCM efficiently solubilizes the newly formed free base, pulling it out of the aqueous suspension.
Step 5: Drying and Concentration. Dry the combined DCM layers over anhydrous
, filter, and evaporate under reduced pressure.
Validation Check: Run an HPLC or TLC against a reference standard to confirm the absence of the ketone degradant and verify >98% recovery purity.
Protocol 2: HPLC Stability Testing in Acidic Media
Objective: Determine the degradation kinetics of the compound in specific acidic formulations.
Step 1: Matrix Preparation. Prepare the target acidic solution (e.g., 0.1 M HCl) in a metal-free, acid-washed glass vial.
Causality: Using acid-washed glass prevents trace metal leaching that could trigger unwanted coordination complexes[2].
Step 2: Spiking. Dissolve the compound in a minimal volume of Acetonitrile (ACN) and spike into the acidic matrix to a final concentration of 1 mg/mL.
Causality: Pre-dissolving in ACN ensures homogeneous distribution before the acid fully protonates the compound, preventing localized precipitation or aggregation.
Step 3: Sampling & Quenching. At designated time points (0, 1h, 4h, 24h), withdraw a 100 µL aliquot and immediately dilute it into 900 µL of a quenching buffer (0.5 M Phosphate buffer, pH 7.0).
Causality: The quenching buffer instantly neutralizes the acid, halting any acid-catalyzed reactions and locking the sample's chemical profile for accurate time-point representation.
Validation Check: Ensure the final pH of the quenched sample is between 6.5 and 7.5 before loading it into the autosampler.
Step 4: HPLC Analysis. Inject onto a C18 column using a gradient of Water/ACN containing 0.1% Trifluoroacetic acid (TFA).
Causality: The 0.1% TFA in the mobile phase keeps the pyridine ring uniformly protonated during the chromatographic run, preventing peak tailing and ensuring sharp, quantifiable peaks.
References
SAFETY DATA SHEET - Fisher Scientific (Thieno[2,3-b]pyridin-2-ylmethanol / 2-Pyridinemethanol Class Incomp
The Stability of the Complex and the Basicity of the Anion Impact the Selectivity and Affinity of Tripodal Gadolinium Complexes for Anions. NIH.
Technical Support Center: Troubleshooting 3-Bromophenyl Grignard Additions in Sterically Hindered Systems
Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, you are likely aware that coupling bulky aryl nucleophiles with sterically hindered electrophiles represents a signif...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, you are likely aware that coupling bulky aryl nucleophiles with sterically hindered electrophiles represents a significant synthetic bottleneck.
The addition of 3-bromophenylmagnesium bromide to hindered ketones or imines is notoriously difficult. The meta-bromo substituent exerts an electron-withdrawing inductive effect that slightly dampens the nucleophilicity of the Grignard reagent. When forced to react with a sterically encumbered carbonyl, the activation energy for the desired 1,2-addition skyrockets, allowing parasitic side reactions to dominate.
This guide provides field-proven, mechanistically grounded solutions to force these recalcitrant reactions forward.
Frequently Asked Questions (Troubleshooting)
Q: Why does 3-bromophenylmagnesium bromide fail to add to my hindered ketone, yielding only recovered starting material?A: This is a classic case of kinetic basicity outcompeting nucleophilicity. Because the steric clash between the bulky aryl ring and the hindered electrophile raises the transition state energy for nucleophilic attack, the Grignard reagent acts as a base instead. It deprotonates the
-position of the ketone to form an enolate. Upon aqueous quench, the enolate simply reprotonates, leading to the frustratingly quantitative recovery of your starting material.
Q: I am seeing debromobenzene and pinacol coupling products in my LC-MS. Where are these coming from?A: These are artifacts of a Single Electron Transfer (SET) pathway. When steric bulk prevents polar 1,2-addition, the Grignard reagent can transfer a single electron to the carbonyl, generating a ketyl radical. Furthermore, unreacted elemental magnesium (Mg
) left over from your Grignard generation step acts as a potent heterogeneous reductant, directly reducing the hindered ketone. The resulting ketyl radicals dimerize to form pinacol products, while the aryl radical abstracts a hydrogen from the solvent to form debromobenzene.
Diagnostic Fix: Always filter your Grignard reagent under an inert atmosphere before use to physically remove residual Mg.
Q: How do lanthanide additives like LaCl₃·2LiCl or CeCl₃ overcome this steric barrier?A: Lanthanides like Ce(III) and La(III) are highly oxophilic Lewis acids. As pioneered by Imamoto (), they coordinate tightly to the carbonyl oxygen, strongly polarizing the C=O bond and lowering the electrophile's LUMO energy. This drastically reduces the activation energy for 1,2-addition. Concurrently, in Knochel's Turbo-Grignard systems (), the addition of lithium chloride breaks up the unreactive polymeric aggregates of the Grignard reagent into highly reactive, monomeric species. This dual-action mechanism accelerates the nucleophilic attack so significantly that it outpaces both enolization and SET pathways.
Mechanistic Pathway Analysis
Figure 1: Divergent mechanistic pathways in sterically hindered Grignard additions.
Quantitative Performance Comparison
The following table summarizes the expected outcomes when reacting 3-bromophenylmagnesium bromide with a model hindered enolizable ketone (e.g., diisopropyl ketone) using various activation strategies.
This homogeneous protocol () is operationally simpler than the Imamoto method and highly scalable.
Self-Validation Checkpoint: The LaCl₃·2LiCl complex in THF must be perfectly clear. If the solution is cloudy, it has absorbed atmospheric moisture. Lanthanide hydrates will violently quench your Grignard reagent, leading to immediate failure.
Preparation of the Nucleophile: In a flame-dried Schlenk flask under argon, prepare or titrate your 3-bromophenylmagnesium bromide solution in THF (typically 1.0 M).
Filtration: Pass the Grignard solution through an oven-dried syringe filter (PTFE, 0.45 µm) into a new dry flask to remove any suspended Mg
particles.
Lanthanide Transmetalation: Cool the filtered Grignard solution (1.2 equivalents) to 0 °C. Dropwise, add a commercial solution of LaCl₃·2LiCl (0.6 M in THF, 1.2 equivalents). Stir the mixture at room temperature for 1 hour. Causality note: This incubation period is critical for the complete breakup of magnesium aggregates and formation of the highly nucleophilic organolanthanum species.
Electrophile Addition: Cool the mixture back to 0 °C. Add the hindered ketone (1.0 equivalent) neat or as a concentrated solution in dry THF.
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS. Once complete, quench carefully at 0 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Figure 2: Optimized step-by-step workflow for LaCl₃·2LiCl-mediated Grignard addition.
Use this if LaCl₃·2LiCl is unavailable. It is highly effective but requires rigorous drying of the cerium salt ().
Drying CeCl₃: Place CeCl₃·7H₂O (1.5 equivalents) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours, then at 140 °C for an additional 2 hours. Causality note: Rapid heating causes the salt to melt in its own water of hydration, forming insoluble polymeric cerium oxides that will not activate your ketone.
Activation: Cool to room temperature under argon. Add dry THF to form a milky white suspension. Stir vigorously overnight (at least 12 hours) to ensure complete formation of the active CeCl₃(THF)ₓ complex.
Transmetalation: Cool the suspension to -78 °C. Slowly add the filtered 3-bromophenylmagnesium bromide (1.5 equivalents). A color change (often yellow to orange/brown) indicates the formation of the organocerium species. Stir for 1.5 hours at -78 °C.
Addition: Add the hindered ketone (1.0 equivalent) dropwise. Stir for 2 hours at -78 °C, then allow it to slowly warm to 0 °C before quenching with saturated aqueous NH₄Cl.
References
Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392-4398. URL:[Link]
Hatano, M., Ito, O., Suzuki, S., & Ishihara, K. (2010). Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 75(15), 5008-5016. URL:[Link]
Troubleshooting
Technical Support Center: HPLC Method Development for (3-Bromophenyl)(pyridin-2-yl)methanol
Welcome to the Analytical Development Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges of analyzing (3-Bromophenyl)(pyridin-2-yl)met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Development Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges of analyzing (3-Bromophenyl)(pyridin-2-yl)methanol. Because this active pharmaceutical ingredient (API) contains a basic pyridine ring, a hydrophobic halogenated aromatic system, and a chiral secondary alcohol, standard platform methods will fail. This guide provides field-proven troubleshooting, step-by-step methodologies, and regulatory validation strategies.
Diagnostic Method Development Workflow
Caption: Logical workflow for RP-HPLC and Chiral HPLC method development.
FAQ 1: Why am I observing severe peak tailing for this compound, and how do I correct it?Causality: The molecule contains a pyridine ring. In aromatic heterocycles, the nitrogen lone pair participates in acid-base behavior, making pyridine a weak base (pKa ~5.2). Under acidic or neutral mobile-phase conditions, this nitrogen is protonated. The resulting cation interacts strongly with residual, unendcapped silanols on traditional silica-based stationary phases via ion-exchange mechanisms, leading to severe 1[1].
Solution: Employ a high-pH mobile phase (pH 9.0 - 10.0) to ensure the pyridine nitrogen remains unprotonated (neutral state). This requires a column capable of withstanding high pH without silica dissolution, such as those utilizing Ethylene Bridged Hybrid (BEH) particle technology. These columns offer2[2].
Self-Validating System: Inject the sample at pH 3.0, 7.0, and 9.5. Calculate the USP Tailing Factor (
). A drop in from >2.0 to <1.2 at pH 9.5 internally validates the suppression of secondary silanol interactions.
Table 1: Effect of Mobile Phase pH on Chromatographic Parameters (Waters XBridge C18)
Mobile Phase pH
Pyridine Ionization State
Retention Time (min)
USP Tailing Factor ()
Theoretical Plates (N)
3.0 (Formic Acid)
Protonated (Cationic)
4.2
2.45
4,500
7.0 (Phosphate)
Partially Protonated
6.8
1.80
6,200
9.5 (Ammonium Bicarbonate)
Unprotonated (Neutral)
9.5
1.05
12,500
FAQ 2: What is the recommended step-by-step methodology for the RP-HPLC purity assay?Step-by-Step Protocol:
Mobile Phase Preparation:
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water to create a 10 mM solution. Adjust the pH to 9.5 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Column Setup: Install a Waters XBridge BEH C18 column (150 mm × 4.6 mm, 3.5 µm). Set the column oven temperature to 30°C.
Equilibration: Pump the mobile phase at 1.0 mL/min with an initial composition of 5% B for 20 minutes to ensure complete bed equilibration.
Gradient Execution:
0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar alcohol moiety)
2.0 - 15.0 min: Linear gradient from 5% B to 90% B (Elutes the hydrophobic bromophenyl group)
15.0 - 18.0 min: 90% B (Column wash)
18.0 - 18.1 min: Return to 5% B
18.1 - 25.0 min: Re-equilibration at 5% B
Detection: Set the Photodiode Array (PDA) detector to 254 nm, which is optimal for the conjugated bromophenyl and pyridine chromophores.
Module 2: Chiral HPLC (Enantiomeric Resolution)
FAQ 3: The molecule has a chiral center at the methanol carbon. How do I resolve the (R)- and (S)-enantiomers?Causality: Reversed-phase achiral columns cannot differentiate spatial isomers. The hydroxyl group and the two aromatic rings provide the three points of interaction necessary for chiral recognition. A polysaccharide-based chiral stationary phase (CSP) operating in Normal Phase mode is required. Because the basic pyridine will tail heavily on the bare silica support of the CSP, a basic additive is mandatory.
Solution: Use an amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H) with Diethylamine (DEA) as a mobile phase additive.
Self-Validating System: Inject the racemic mixture. Calculate the Resolution (
) between the two peaks. An indicates baseline separation, confirming that the three-point chiral recognition mechanism is functioning correctly and that silanol interactions are successfully masked by the DEA.
Step-by-Step Protocol:
Mobile Phase Preparation: Mix HPLC-grade Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).
Degassing: Degas the mixture thoroughly using ultrasonication for 10 minutes.
Column Setup: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Set the column oven to 25°C.
Elution: Run isocratically at a flow rate of 1.0 mL/min.
Sample Preparation: Dissolve the sample to a concentration of 1 mg/mL directly in the mobile phase to prevent solvent mismatch. Inject 10 µL.
FAQ 4: How do I ensure this method is regulatory-compliant for clinical development?Causality: Regulatory agencies require proof that an analytical procedure is fit for its intended purpose. The updated3[3] (effective June 2024) emphasizes a lifecycle approach and risk management, mandating rigorous evaluation of specificity, precision, and robustness.
Solution: Execute a validation protocol covering Specificity, Linearity, Range, Accuracy, Precision, and Robustness according to the new ICH standards.
Self-Validating System: For Specificity, perform forced degradation (acid, base, peroxide, heat, UV). The PDA detector must demonstrate peak purity (the peak purity angle must be less than the purity threshold), proving that no degradation products co-elute under the main API peak.
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria for Assay
Removing residual magnesium salts from Grignard product
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for one of the most critical yet often trouble...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for one of the most critical yet often troublesome stages of a Grignard reaction: the workup and removal of residual magnesium salts. As experienced chemists know, a successful reaction is only half the battle; efficient and clean product isolation is paramount. This resource addresses common challenges in a direct question-and-answer format, grounded in fundamental chemical principles and field-proven techniques.
Troubleshooting Guide: Common Workup Issues
Q1: My quenching process is violently exothermic and difficult to control. What's happening and how can I mitigate this?
A1: The quenching of a Grignard reaction is inherently exothermic.[1][2] This is due to the rapid protonation of the highly basic unreacted Grignard reagent (R-MgX) and the magnesium alkoxide intermediate (R-OMgX) by a protic source.[1][3] Several factors can dangerously intensify this exotherm.
Causality and Mitigation Strategies:
Rapid Addition of Quenching Agent: Adding the quenching solution too quickly introduces a large amount of the protic agent at once, leading to a rapid, uncontrolled release of heat.
Solution: Always add the quenching agent dropwise and slowly to the reaction mixture, preferably using an addition funnel for precise control.[1][2]
Insufficient Cooling: Failure to adequately cool the reaction mixture will result in a higher initial temperature, making it easier to reach the boiling point of the solvent (often volatile ethers).
Solution: Ensure the reaction flask is securely placed in a well-maintained ice-water bath before and during the entire quenching process.[1][2]
Concentrated Reaction Mixture: A more concentrated solution of the Grignard reagent will lead to a more significant temperature increase upon quenching.
Solution: If feasible, dilute the reaction mixture with more anhydrous solvent (e.g., THF, diethyl ether) before starting the quench.[1]
For large-scale reactions, a "reverse quench" is often safer. In this procedure, the Grignard reaction mixture is slowly added to a separate, cooled flask containing the quenching solution.[2] This ensures the Grignard reagent is never in excess, helping to control the exotherm.
Q2: A large amount of white, unfilterable precipitate has formed during my workup, making extraction impossible. What is it and how can I resolve this?
A2: This is a very common issue. The white precipitate consists of magnesium salts, primarily magnesium hydroxide (Mg(OH)₂) and magnesium hydroxyhalides (Mg(OH)X).[2] These salts form when water is used to quench the reaction, and they are often gelatinous and can physically trap your desired product, leading to significant yield loss.[1]
Resolving the Precipitate:
The key is to convert these insoluble magnesium salts into water-soluble species.
Acidification: The most common and effective method is to add a dilute acid.
Protocol: After the initial quench (e.g., with water or saturated ammonium chloride), slowly add a dilute acid like 1M hydrochloric acid (HCl) or 1M sulfuric acid (H₂SO₄) dropwise with vigorous stirring.[2] Continue adding the acid until all the white solids have dissolved, resulting in two clear, distinct layers (aqueous and organic).[2][4]
Sufficient Stirring: Ensure the mixture is stirred vigorously during acidification to promote the dissolution of the salts.[2]
Mechanism of Dissolution:
The added acid (H⁺) reacts with the insoluble magnesium salts to form highly water-soluble magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄) and water.
Q3: I'm struggling with a persistent emulsion during the extraction step. How can I break it?
A3: Emulsions are a frequent challenge in Grignard workups, often stabilized by the fine, particulate magnesium salts that form at the interface between the organic and aqueous layers.[1][2]
Strategies to Break Emulsions:
Here is a tiered approach, from simplest to more advanced techniques:
Patience and Gentle Swirling: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.[5][6]
"Salting Out" with Brine: Add a saturated aqueous solution of sodium chloride (brine).[2][5] This increases the ionic strength and density of the aqueous phase, which decreases the solubility of the organic product in the aqueous layer and helps to force the separation of the two phases.[5]
Filtration through Celite®: If the emulsion is stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can be very effective.[1][5] The Celite traps the fine solids, allowing the now-destabilized liquid phases to separate.[5]
Adjusting the pH: Adding a small amount of dilute acid (e.g., 1M HCl) can help dissolve any basic magnesium salts that may be stabilizing the emulsion.[5]
Centrifugation: For persistent emulsions on a smaller scale, centrifuging the mixture can provide the mechanical force needed to separate the layers.[1][5]
Q4: My product is acid-sensitive and decomposes during workup with dilute HCl. What are my options?
A4: This is a critical consideration, especially for products like tertiary alcohols which are prone to acid-catalyzed dehydration.[2][7] The solution is to use a milder quenching agent.
Saturated Aqueous Ammonium Chloride (NH₄Cl):
This is the reagent of choice for acid-sensitive products.[2] Saturated NH₄Cl solution is a weak Brønsted acid, capable of protonating the magnesium alkoxide and quenching excess Grignard reagent without creating a strongly acidic environment that could harm the product.[2][7]
Experimental Protocol: Quenching with Saturated Ammonium Chloride
Preparation: Prepare a saturated solution of ammonium chloride in water.
Cooling: Cool the completed Grignard reaction mixture to 0 °C in an ice-water bath.[1]
Slow Addition: Slowly add the saturated ammonium chloride solution dropwise with vigorous stirring.[1][2] Monitor for any exotherm. Continue the addition until no further heat is produced upon addition.[2]
Extraction: Proceed with the standard aqueous workup. You may still form insoluble magnesium salts, which might require the minimal addition of dilute acid to dissolve. However, the bulk of the quenching is done under much milder conditions. Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1]
Quenching Agent
Acidity
Best For
Potential Issues
Water (H₂O)
Neutral
Robust, non-acid sensitive products
Forms copious amounts of insoluble Mg(OH)₂, often leading to emulsions and product trapping.[2]
Dilute Acid (e.g., 1M HCl, H₂SO₄)
Strong
Products stable to acid; effective at dissolving Mg salts
Can cause side reactions (e.g., elimination, rearrangement) with sensitive products.[2][8] Highly exothermic quench.[9]
Saturated Ammonium Chloride (NH₄Cl)
Weakly Acidic
Acid-sensitive products (e.g., tertiary alcohols)
May not fully dissolve magnesium salts, potentially requiring a subsequent minimal addition of dilute acid.[2]
Frequently Asked Questions (FAQs)
Q5: Can I avoid an aqueous workup altogether if my product is extremely water-sensitive?
A5: Yes, non-aqueous workups are possible, though they present their own challenges. One common method involves the use of 1,4-dioxane.
Dioxane Precipitation: After the reaction is complete, adding 1,4-dioxane to the reaction mixture (often in a solvent like THF) can precipitate the magnesium salts as a polymeric MgX₂(dioxane) complex.[10] This solid can then be removed by filtration or centrifugation.
Consideration: This method is highly dependent on the solubility of your product and the magnesium salt complex in the chosen solvent system. The precipitated salts can sometimes be gelatinous, making filtration difficult.[10] Centrifugation is often recommended for removal.[10]
Q6: How can I confirm that all magnesium salts have been removed from my final product?
A6: Residual magnesium salts can interfere with subsequent reactions or spectroscopic analysis.[11]
¹H NMR Spectroscopy: Magnesium salts can cause significant broadening of peaks in an NMR spectrum, particularly for protons near polar functional groups (e.g., -OH, -NH). A sharp, well-resolved spectrum is a good indicator of a pure, salt-free product.
Elemental Analysis (ICP-MS/AAS): For applications requiring very high purity (e.g., pharmaceuticals, materials science), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to quantify the residual magnesium content down to ppm or ppb levels.
Q7: What are the key safety considerations when quenching a Grignard reaction?
A7: Safety is paramount.
Exothermic Reaction: Always cool the reaction mixture and add the quenching agent slowly to control the exotherm.[1]
Flammable Solvents: Grignard reactions are performed in highly flammable ethereal solvents. Ensure there are no ignition sources nearby and always work in a properly functioning chemical fume hood.[1]
Hydrogen Gas Evolution: Quenching with protic sources, especially acids reacting with unreacted magnesium metal, produces flammable hydrogen gas.[1][9] Ensure adequate ventilation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[1]
References
Brainly. (2025, March 27). [FREE] During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
MDPI. (2021, November 30). The Effect of Reaction Conditions and Presence of Magnesium on the Crystallization of Nickel Sulfate. Retrieved from [Link]
Reddit. (2023, December 7). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible). Retrieved from [Link]
Socratic. (2018, March 19). Why do you use dilute instead of concentrated acid in a work-up in a Grignard reaction? Retrieved from [Link]
University of Rochester. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Bromophenyl)(pyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a principal tech...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a principal technique in this endeavor, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectrometric behavior of (3-Bromophenyl)(pyridin-2-yl)methanol, a compound of interest in synthetic and medicinal chemistry.
While direct experimental data for this specific molecule is not widely published, this guide synthesizes foundational principles of mass spectrometry, data from analogous structures, and predictive analysis to offer a robust framework for its characterization. We will explore the anticipated fragmentation pathways under common ionization techniques, compare these with alternative analytical methods, and provide detailed experimental protocols to empower researchers in their own investigations.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of (3-Bromophenyl)(pyridin-2-yl)methanol (Molecular Weight: 265.12 g/mol for isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) under soft ionization techniques like Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) is dictated by the molecule's inherent chemical structure. The presence of a pyridine ring, a bromophenyl group, and a benzylic alcohol functionality creates several predictable fragmentation routes.
Ionization: In positive-ion mode ESI, the molecule is expected to readily protonate, primarily on the basic nitrogen of the pyridine ring, to form the precursor ion [M+H]⁺ at m/z 266/268 (reflecting the isotopic distribution of Bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).
Key Fragmentation Reactions:
Loss of Water (H₂O): A common fragmentation pathway for protonated alcohols is the neutral loss of a water molecule (18 Da). This would result in a prominent fragment ion at m/z 248/250. This is often a primary fragmentation step due to the stability of the resulting carbocation.
Cleavage of the C-C bond (Benzylic Cleavage): The bond between the methine carbon and the pyridine or bromophenyl ring is susceptible to cleavage.
Formation of the Pyridiniumyl Cation: Cleavage yielding the protonated pyridine fragment would result in an ion at m/z 79.
Formation of the Bromobenzyl Cation: Cleavage leading to the bromobenzyl cation would produce a characteristic isotopic doublet at m/z 169/171.
Ring Fragmentation of Pyridine: The pyridine ring itself can undergo fragmentation, often involving the loss of neutral molecules like HCN (27 Da).[1] This can lead to smaller fragment ions.
Loss of Bromine Radical (Br•): While less common in CID of even-electron ions, the loss of a bromine radical (79/81 Da) from the molecular ion or subsequent fragments can occur, particularly at higher collision energies.
The following diagram illustrates the predicted primary fragmentation pathways for protonated (3-Bromophenyl)(pyridin-2-yl)methanol.
Caption: Predicted ESI-MS/MS fragmentation of (3-Bromophenyl)(pyridin-2-yl)methanol.
Performance Comparison with Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, a comprehensive characterization often involves orthogonal techniques.
Analytical Technique
Information Provided
Advantages
Disadvantages
Mass Spectrometry (MS)
Molecular weight, elemental composition (high-res MS), structural information via fragmentation.
High sensitivity, requires small sample amounts, can be coupled with chromatography (LC-MS).
Isomers may not be readily distinguishable without chromatography, fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed connectivity of atoms (¹H, ¹³C NMR), stereochemistry.
Lower sensitivity than MS, requires larger sample amounts, more complex mixtures can be difficult to analyze.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Purity assessment, quantification, separation of isomers.
Robust and widely available, excellent for quantitative analysis.[2][3]
Provides limited structural information, requires a chromophore for UV detection.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., -OH, C-Br, aromatic rings).
Fast and non-destructive, good for identifying functional groups.
Provides limited information on the overall molecular structure, spectra can be complex.
Experimental Protocols
A. Sample Preparation for Mass Spectrometry
Prepare a stock solution of (3-Bromophenyl)(pyridin-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive-ion ESI) to a final concentration of 1-10 µg/mL.
Filter the final solution through a 0.22 µm syringe filter before injection if necessary.
B. LC-MS/MS Analysis
Liquid Chromatography:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.[2]
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺ at m/z 266/268), followed by product ion scan (MS/MS) of the selected precursor.
Collision Gas: Argon or Nitrogen.
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.[4]
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of (3-Bromophenyl)(pyridin-2-yl)methanol, guided by the principles of fragmentation and comparison with analogous structures, allows for a high degree of confidence in its structural elucidation. The characteristic isotopic signature of bromine provides a key diagnostic tool in identifying bromine-containing fragments. When combined with orthogonal analytical techniques such as NMR and HPLC-UV, a complete and unambiguous characterization of this molecule can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to successfully analyze this and structurally related compounds.
References
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. Available at: [Link]
Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. Available at: [Link]
Gronneberg, T., & Undheim, K. (1972). Mass spectrometry of onium compounds—I: Pyridinium-3-oxides. Organic Mass Spectrometry, 6(2), 225-231.
Kamer, V., & van den Berg, K. J. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9140-9150. Available at: [Link]
Salah, N., Al-Trawneh, S. A., Al-Saeed, F. A., Al-Othman, Z. A., & Al-Warthan, A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1-12. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
Armstrong, D. W., & Qin, X. (1988). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 6(4), 393-398. Available at: [Link]
Al-Talla, Z., & Al-Bawab, A. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(7), 1250-1259. Available at: [Link]
Xu, S., & Wysocki, V. H. (2017). Collision-Induced Dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of Mass Spectrometry, 52(4), 215-223. Available at: [Link]
Schmidt, W., & Brauch, H. J. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 409(11), 2843-2851. Available at: [Link]
PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
Suhm, M. A., & Leist, R. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(44), 25547-25561. Available at: [Link]
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
de Hoffmann, E., & Stroobant, V. (2007).
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Sampath, K. (2014). Synthesis and Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides. Asian Journal of Pharmaceutical Research and Development, 2(1), 1-7.
Venter, A., & Botha, J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 599. Available at: [Link]
Iwamoto, S., & Tanaka, Y. (2009). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Journal of the Mass Spectrometry Society of Japan, 57(3), 127-133. Available at: [Link]
GlobalChemMall. (n.d.). (3-bromophenyl)-pyridin-2-ylmethanone. Retrieved from [Link]
LibreTexts Chemistry. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
A Comparative Guide to the FTIR Absorption Peaks for the Diarylmethanol O-H Stretch
For Researchers, Scientists, and Drug Development Professionals The Significance of the O-H Stretch in Diarylmethanols Diarylmethanols, such as benzhydrol (diphenylmethanol), are crucial structural motifs in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of the O-H Stretch in Diarylmethanols
Diarylmethanols, such as benzhydrol (diphenylmethanol), are crucial structural motifs in medicinal chemistry and materials science. The hydroxyl group is often the primary site for chemical modification, and its hydrogen bonding capabilities dictate the molecule's solubility, crystal packing, and interaction with biological targets. FTIR spectroscopy is a rapid and powerful tool for probing the state of this functional group. The O-H stretching vibration is particularly sensitive to its environment, making it an excellent reporter for intermolecular and intramolecular interactions.
The position, shape, and intensity of the O-H absorption band in an FTIR spectrum provide a wealth of information. A "free" or non-hydrogen-bonded hydroxyl group gives rise to a sharp, relatively weak absorption at higher wavenumbers. In contrast, a hydroxyl group participating in hydrogen bonding exhibits a characteristic broad, intense absorption band at a lower wavenumber.[1][2]
Free vs. Hydrogen-Bonded O-H: A Spectral Comparison
The most significant factor influencing the O-H stretching frequency is hydrogen bonding.[1] In the solid state or in a concentrated solution, diarylmethanol molecules associate through intermolecular hydrogen bonds, where the hydroxyl group of one molecule interacts with the oxygen of a neighboring molecule. This interaction weakens the O-H covalent bond, requiring less energy to excite its stretching vibration.[2] The result is a shift to a lower frequency (red-shift) and significant peak broadening due to the wide distribution of hydrogen bond strengths and distances within the sample matrix.[3][4]
Conversely, when diarylmethanol is dissolved at a very low concentration in a non-polar solvent (e.g., carbon tetrachloride), intermolecular hydrogen bonding is minimized.[5] In this state, we can observe the "free" hydroxyl stretch, which appears as a sharp, well-defined peak at a higher wavenumber.[6][7]
This concentration-dependent shift is the primary experimental method used to distinguish between intermolecular and intramolecular hydrogen bonding.[5][12]
The Influence of Electronic Effects on the O-H Stretch
The electronic nature of substituents on the aromatic rings can subtly modulate the O-H stretching frequency. This occurs through inductive and resonance effects that alter the electron density on the oxygen atom and, consequently, the strength of the O-H bond.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the hydroxyl group.[13] This makes the oxygen more electronegative and strengthens the O-H bond, leading to a slight shift to a higher wavenumber (blue-shift) for the free O-H stretch.[14]
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring. This increased electron density on the oxygen can slightly weaken the O-H bond, resulting in a minor shift to a lower wavenumber (red-shift).[15]
These shifts are often small but can be resolved with careful spectral acquisition and analysis.
Diagram: Factors Influencing O-H Stretch Frequency
Caption: Workflow for solid and solution-phase FTIR analysis.
Conclusion
FTIR spectroscopy offers a precise and accessible method for characterizing the hydroxyl group of diarylmethanols. By comparing the spectra of a sample in both the solid state (as a KBr pellet) and in a dilute non-polar solution, researchers can unequivocally identify absorption bands corresponding to both hydrogen-bonded and free O-H stretching vibrations. Understanding these spectral features and their sensitivity to the molecular environment provides critical insights into the physicochemical properties of these important compounds, aiding in drug development and materials science applications.
References
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
Zhang, R., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]
Brainly.com. (2022, December 27). Analyze the Diphenylmethanol Infrared Spectrum. Retrieved from [Link]
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]
Transtutors. (2024, July 22). The infrared spectrum of benzhydrol is provided below. Retrieved from [Link]
Factors influencing vibration frequencies. (n.d.). Retrieved from [Link]
AIP Publishing. (2016, December 15). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Benzhydrol. PubChem. Retrieved from [Link]
AIP Publishing. (2016, December 15). An infrared spectroscopic study of jet-cooled amino-ethanol and its dimer. Retrieved from [Link]
ResearchGate. (2015, May 13). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? Retrieved from [Link]
National Institutes of Health. (n.d.). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. Retrieved from [Link]
Chegg.com. (2022, February 13). Solved 10. (2 pts) The infrared spectrum of benzhydrol is. Retrieved from [Link]
Chegg.com. (2022, February 9). Solved Alcohols FTIR Data & Analysis alcohol unknown. Retrieved from [Link]
Reddit. (2022, May 27). How do electron-donating groups affect the IR value of an -OH group? Retrieved from [Link]
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
Chemistry-Stack. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
YouTube. (2023, November 10). Factors affecting vibrational (IR) stretching frequency. Retrieved from [Link]
Kintek Press. (n.d.). Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzenemethanol, α,α-diphenyl-. NIST WebBook. Retrieved from [Link]
International Crystal Laboratories. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]
ResearchGate. (2024, June 10). How to preparation sample for FT-IR analyze? Retrieved from [Link]
SpectraBase. (n.d.). 1,1-Diphenylethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]
Chemistry LibreTexts. (2014, August 18). The Position of an Absorption Band is Affected by Electron Delocalization, Election Donation and Withdrawal, and Hydrogen Bonding. Retrieved from [Link]
European Journal of Mineralogy. (2021, August 3). Structural, textural, and chemical controls on the OH stretching vibrations in serpentine-group minerals. Retrieved from [Link]
ACS Publications. (2023, September 15). An Investigation of the Effect of an Electron-Withdrawing CF3 Group Adjacent to an Alcohol Hydrogen Bond Donor. Retrieved from [Link]
University of California, Irvine. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Elemental Analysis of C12H10BrNO: A Comparative Guide to Theoretical Calculation and Experimental Verification
For Researchers, Scientists, and Drug Development Professionals In the precise world of chemical research and pharmaceutical development, the elemental composition of a compound is a fundamental characteristic, serving a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical research and pharmaceutical development, the elemental composition of a compound is a fundamental characteristic, serving as a cornerstone for identity, purity, and stoichiometric calculations. For the novel compound C12H10BrNO, accurate elemental analysis is not merely a procedural step but a critical checkpoint in the validation of its synthesis and characterization. This guide provides an in-depth comparison of the theoretical elemental analysis of C12H10BrNO with practical, experimental data, offering insights into the nuances of analytical instrumentation and the interpretation of results.
Theoretical Elemental Composition: The Calculated Benchmark
The first step in any elemental analysis is to establish the theoretical or calculated percentage of each element within the molecular formula. This provides a pristine benchmark against which all experimental data will be compared. The calculation is based on the atomic masses of the constituent elements and the molecular formula of the compound.
The formula for calculating the percent composition of an element in a compound is:
Percentage Composition = (Mass of the element in the compound / Total mass of the compound) x 100%[1]
To perform this calculation for C12H10BrNO, we first need the molar masses of Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).
Table 1: Theoretical Elemental Composition of C12H10BrNO
Element
Atomic Mass ( g/mol )
Atoms in Formula
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
12
144.132
54.57
Hydrogen (H)
1.008
10
10.080
3.82
Bromine (Br)
79.904
1
79.904
30.25
Nitrogen (N)
14.007
1
14.007
5.30
Oxygen (O)
15.999
1
15.999
6.06
Total
264.122
100.00
Experimental Verification: A Comparison of Analytical Techniques
In practice, the elemental composition is determined using instrumental methods, most commonly combustion analysis.[15] This technique involves burning a small, precisely weighed sample in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured, allowing for the calculation of the mass fractions of C, H, and N.[15] Other methods are required for the direct determination of bromine and oxygen.
To illustrate the practical application and potential variations, we present a comparative analysis of hypothetical data obtained from two different elemental analyzers:
Analyzer A (Classic Combustion): A standard, widely used combustion analyzer.
Analyzer B (Advanced Induction): A more modern instrument utilizing high-temperature induction heating for more complete combustion of potentially refractory materials.
Caption: Experimental workflow for combustion-based elemental analysis.
Table 2: Comparative Experimental Results for C12H10BrNO
Element
Theoretical Value (%)
Analyzer A (Classic Combustion) (%)
Deviation from Theoretical (%)
Analyzer B (Advanced Induction) (%)
Deviation from Theoretical (%)
%C
54.57
54.32
-0.25
54.51
-0.06
%H
3.82
3.75
-0.07
3.80
-0.02
%N
5.30
5.21
-0.09
5.28
-0.02
Note: Data for Br and O are often determined by separate methods or by difference and are excluded from this direct comparison of CHN analyzers.
Analysis and Interpretation of Results: Bridging Theory and Practice
The deviations observed between the theoretical and experimental values, though small, are significant. For a new compound, journals and regulatory bodies often require elemental analysis data to be within ±0.4% of the calculated values.[16]
Analyzer A (Classic Combustion): The results from Analyzer A show a consistent negative deviation from the theoretical values. This could be indicative of incomplete combustion, which is a known challenge for certain classes of organic compounds, particularly those containing heterocyclic nitrogen or halogens.[17] The presence of bromine in C12H10BrNO might slightly interfere with the combustion process in older or less robust systems.
Analyzer B (Advanced Induction): Analyzer B provides results that are in closer agreement with the theoretical values. The higher temperatures and more efficient energy transfer of an induction furnace can lead to a more complete and rapid combustion of the sample, minimizing the formation of incomplete combustion products and thus yielding more accurate results.
The choice of analytical instrumentation is paramount. For novel drug candidates like C12H10BrNO, where absolute certainty of composition is required, employing advanced analytical technologies like induction-based elemental analyzers can provide a higher degree of confidence in the experimental data.
Caption: Logical flow from theoretical calculation to structural confirmation.
Experimental Protocol: Combustion Analysis of C12H10BrNO
The following is a generalized, step-by-step protocol for the elemental analysis of C12H10BrNO using a modern combustion-based elemental analyzer.
I. Instrument Preparation and Calibration:
Ensure the combustion and reduction tubes are packed with the appropriate reagents and have been conditioned according to the manufacturer's specifications.
Verify that the carrier gas (typically Helium) and combustion gas (Oxygen) are of high purity (99.995% or higher) and that the supply pressures are stable.
Perform a leak check of the system.
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). The calibration should be performed across a range of masses that will bracket the expected mass of the C12H10BrNO samples.
II. Sample Preparation:
Homogenize the C12H10BrNO sample to ensure uniformity.
Using a microbalance, accurately weigh 1-2 mg of the sample into a clean tin capsule. Record the weight to at least five decimal places.
Seal the tin capsule, ensuring no sample is lost and that it is tightly compacted to facilitate rapid and complete combustion.
Place the encapsulated sample into the autosampler in the designated position.
III. Sample Analysis:
Enter the sample weight and identification into the instrument's software.
Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace.
The sample undergoes rapid combustion in a pure oxygen environment at a temperature of 900-1100°C.
The resulting gases (CO2, H2O, N2, and other byproducts) are swept by the helium carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides to N2.
The gas mixture then passes through a chromatographic column to separate the CO2, H2O, and N2.
The separated gases are detected by a thermal conductivity detector (TCD) or a combination of infrared (IR) and TCD detectors.
IV. Data Analysis:
The instrument software integrates the detector signals for each gas.
Using the calibration file, the software calculates the percentage of Carbon, Hydrogen, and Nitrogen in the original sample.
Compare the experimental results to the theoretical values calculated in Section 1. The deviation should ideally be within ±0.3%.
Conclusion
The elemental analysis of C12H10BrNO serves as a powerful illustration of the synergy between theoretical chemistry and practical analytical science. While theoretical calculations provide an absolute reference, the experimental data, with its inherent, albeit small, deviations, offers a realistic assessment of a compound's purity and composition. The choice of analytical instrumentation has a demonstrable impact on the accuracy of these results. For researchers and professionals in drug development, understanding the principles behind both the calculations and the experimental methods is crucial for making informed decisions about the identity, purity, and viability of new chemical entities.
References
Horizon Educational. What's the Molar Mass of Hydrogen?. [Link]
A Comparative Guide to the Synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol and its Relationship to Brompheniramine Intermediates
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical synthesis, the efficient and strategic construction of key molecular scaffolds is paramount. This guide prov...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis, the efficient and strategic construction of key molecular scaffolds is paramount. This guide provides an in-depth technical comparison of the synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol, a versatile diaryl carbinol, with the intermediates involved in the established manufacturing routes of brompheniramine, a widely used first-generation antihistamine.[1] While not a direct intermediate in the most common brompheniramine synthesis, the structural similarities and alternative synthetic possibilities warrant a detailed comparative analysis for researchers in drug discovery and process development. This guide will explore the synthetic pathways, compare key intermediates, and provide detailed experimental protocols and supporting data to inform synthetic strategy and decision-making.
Brompheniramine, chemically known as 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, is an alkylamine antihistamine that functions as a histamine H1 receptor antagonist.[1][2] Its synthesis has been well-established, typically proceeding through a pathway involving the formation of a diarylmethane core, followed by the introduction of the dimethylaminopropyl side chain.
(3-Bromophenyl)(pyridin-2-yl)methanol, on the other hand, represents a diaryl carbinol structure. The core of our investigation lies in comparing the synthesis of this carbinol with the intermediates of brompheniramine, evaluating aspects of synthetic efficiency, yield, and the potential for alternative synthetic strategies for related pharmaceutical targets.
Synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol
The most direct and efficient method for the synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a pyridyl organomagnesium halide to a substituted benzaldehyde.[3]
Retrosynthetic Analysis
Caption: Retrosynthetic approach for (3-Bromophenyl)(pyridin-2-yl)methanol.
Experimental Protocol: Synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol via Grignard Reaction
This protocol is based on established procedures for the synthesis of similar diaryl carbinols.[4][5]
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.
Anhydrous THF is added to cover the magnesium.
A solution of 2-bromopyridine in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle reflux.
The remaining 2-bromopyridine solution is added at a rate that maintains a gentle reflux. The mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Reaction with Aldehyde:
The Grignard reagent solution is cooled to 0 °C in an ice bath.
A solution of 3-bromobenzaldehyde in anhydrous THF is added dropwise.
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
Work-up and Purification:
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
The aqueous layer is extracted with diethyl ether or ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel.
Expected Yield and Purity:
While a specific yield for (3-Bromophenyl)(pyridin-2-yl)methanol is not extensively reported, analogous reactions for the synthesis of the corresponding ketone, (3-bromophenyl)(pyridin-2-yl)methanone, show yields as high as 80%.[6] The purity of a similar compound, (3-Bromopyridin-2-yl)methanol, has been reported to be as high as 99.14% by GC analysis.[7]
Synthesis of Brompheniramine: A Comparative Look at its Intermediates
The most widely recognized industrial synthesis of brompheniramine does not proceed through a carbinol intermediate like (3-Bromophenyl)(pyridin-2-yl)methanol. Instead, it involves a two-step alkylation process.
Established Synthesis of Brompheniramine
Caption: Established synthetic pathway for Brompheniramine.
Key Intermediate: 2-(4-Bromobenzyl)pyridine
The primary intermediate in this synthesis is 2-(4-bromobenzyl)pyridine. This compound is structurally different from (3-Bromophenyl)(pyridin-2-yl)methanol in two key aspects:
Oxidation State: The benzylic carbon in 2-(4-bromobenzyl)pyridine is at the methylene (-CH₂-) level, whereas in the carbinol it is at the alcohol (-CH(OH)-) level.
Isomeric Position of the Bromo Group: In the brompheniramine intermediate, the bromo group is at the para (4-) position of the phenyl ring, while in our target molecule it is at the meta (3-) position.
The carbinol can be a precursor to other functional groups.
Primarily a dedicated intermediate for brompheniramine and its analogs.
Alternative Synthetic Considerations: A Grignard-based Approach to a Brompheniramine Precursor?
While the established route is dominant, it is conceivable to devise a synthesis of a brompheniramine precursor via a Grignard reaction. For instance, the reaction of 2-pyridylmagnesium bromide with 4-bromobenzaldehyde would yield (4-Bromophenyl)(pyridin-2-yl)methanol. This carbinol could then potentially be converted to brompheniramine through a series of functional group transformations.
Caption: A potential alternative synthetic route to Brompheniramine.
This hypothetical pathway highlights the relevance of understanding the synthesis of diaryl carbinols like (3-Bromophenyl)(pyridin-2-yl)methanol. The efficiency of this alternative route would depend on the yields and selectivities of the subsequent transformation steps.
Conclusion
(3-Bromophenyl)(pyridin-2-yl)methanol and the key intermediate in the common synthesis of brompheniramine, 2-(4-bromobenzyl)pyridine, are structurally distinct, arising from different synthetic strategies. The synthesis of the former via a Grignard reaction offers a versatile and high-yielding approach to a valuable diaryl carbinol scaffold. In contrast, the established industrial synthesis of brompheniramine relies on a more direct alkylation strategy.
For researchers in drug development, the key takeaways are:
Divergent Synthetic Pathways: The synthesis of structurally similar diaryl compounds can diverge significantly based on the target molecule's specific substitution pattern and functional groups.
The Power of the Grignard Reaction: The Grignard reaction remains a highly effective and versatile tool for the construction of complex alcohol intermediates, offering a viable alternative to consider in the design of novel synthetic routes.
Intermediate Comparison Informs Strategy: A thorough understanding of the synthesis and properties of potential intermediates, even those not directly in a known synthetic pathway, can inspire the development of novel and more efficient manufacturing processes for existing and future pharmaceutical agents.
This comparative guide provides a foundation for further investigation and optimization of synthetic routes for this important class of compounds, encouraging a flexible and informed approach to synthetic design in pharmaceutical research.
References
Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
Wikipedia. (2024, February 27). Brompheniramine. In Wikipedia. Retrieved March 7, 2026, from [Link]
Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
ResearchGate. (n.d.). Synthesis of brompheniramine maleate. Retrieved March 7, 2026, from [Link]
ACG Publications. (2023). Records of Natural Products-SI. Retrieved March 7, 2026, from [Link]
Worldwidejournals.com. (n.d.). A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Retrieved March 7, 2026, from [Link]
Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved March 7, 2026, from [Link]
Patsnap Synapse. (2023, September 21). Unleashing the Power of Brompheniramine maleate: A Comprehensive Review on R&D Breakthroughs. Retrieved March 7, 2026, from [Link]
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved March 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved March 7, 2026, from [Link]
Jasperse, J. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved March 7, 2026, from [Link]
ResearchGate. (2026, February 18). (PDF) Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. Retrieved March 7, 2026, from [Link]
Wang, J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved March 7, 2026, from [Link]
Pharmaffiliates. (n.d.). Brompheniramine-impurities. Retrieved March 7, 2026, from [Link]
Kumar, S., et al. (2010, July 21). Characterization and pharmacological evaluation of new pyridine analogs. Retrieved March 7, 2026, from [Link]
Beilstein Journals. (2021, October 1). Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. Retrieved March 7, 2026, from [Link]
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved March 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved March 7, 2026, from [Link]
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved March 7, 2026, from [Link]
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved March 7, 2026, from [Link]
PubChemLite. (n.d.). [3-(pyridin-2-yl)phenyl]methanol (C12H11NO). Retrieved March 7, 2026, from [Link]
MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved March 7, 2026, from [Link]
Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved March 7, 2026, from [Link]
PubMed. (2005, March 18). A new synthesis of 2-substituted pyridines via aluminum chloride induced heteroarylation of arenes and heteroarenes. Retrieved March 7, 2026, from [Link]
Technical Guide: HPLC Retention & Method Optimization for (3-Bromophenyl)(pyridin-2-yl)methanol
This technical guide details the HPLC retention behavior and method development strategies for (3-Bromophenyl)(pyridin-2-yl)methanol , a critical reference standard often used as an intermediate or impurity marker in the...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the HPLC retention behavior and method development strategies for (3-Bromophenyl)(pyridin-2-yl)methanol , a critical reference standard often used as an intermediate or impurity marker in the synthesis of antihistamines (e.g., brompheniramine analogs) and pyridine-based pharmaceuticals.
Executive Summary & Compound Profile
Analyte: (3-Bromophenyl)(pyridin-2-yl)methanol
Application: Reference Standard for Impurity Profiling / Synthesis Intermediate
Chemical Nature: Basic (Pyridine N, pKa ~5.2), Lipophilic (Bromophenyl), Hydrogen-bond donor (Secondary Alcohol).
The retention time (
) of this compound is not a fixed physical constant but a system-dependent variable. However, its elution behavior is predictable based on its physicochemical interactions. This guide compares three distinct chromatographic approaches to optimize resolution and peak shape.
Physicochemical Drivers of Retention[1]
Interactions: The electron-deficient pyridine ring and the electron-rich bromophenyl ring create strong potential for stacking with phenyl-based stationary phases.
Silanol Sensitivity: The basic nitrogen is prone to secondary interactions with residual silanols on silica columns, leading to peak tailing unless suppressed by low pH, high ionic strength, or end-capping.
Comparative Method Analysis
The following table contrasts the performance of three industry-standard methodologies. Method B (Phenyl-Hexyl) is recommended for complex impurity profiling due to superior selectivity.
Feature
Method A: Standard C18 (Acidic)
Method B: Phenyl-Hexyl (Selectivity)
Method C: C18 (High pH)
Stationary Phase
End-capped C18 (e.g., Zorbax Eclipse Plus)
Phenyl-Hexyl (e.g., Waters CORTECS Phenyl)
Hybrid C18 (e.g., XBridge BEH C18)
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
0.1% Formic Acid in Water
10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B
Acetonitrile
Methanol
Acetonitrile
Retention Mechanism
Hydrophobic Interaction
Hydrophobic + Stacking
Hydrophobic (Neutral Species)
Predicted Retention
Early/Mid Elution ()
Increased Retention ()
Late Elution ()
Peak Shape
Sharp (Protonated N repels silanols)
Excellent (Unique selectivity)
Sharp (Neutral N, no silanol interaction)
Best For...
Routine QC, fast analysis
Separating structural isomers
Maximizing retention of polar impurities
Expert Insight: Why Choose Phenyl-Hexyl?
While C18 is the default, the Phenyl-Hexyl phase offers distinct advantages for (3-Bromophenyl)(pyridin-2-yl)methanol. The stationary phase's phenyl ring engages in
interactions with the analyte's pyridine and bromophenyl rings. This "orthogonal" selectivity often separates this compound from closely related des-bromo or positional isomers that co-elute on C18 [1, 2].
Detailed Experimental Protocol (Method B)
This protocol utilizes the Phenyl-Hexyl chemistry for maximum specificity.
Caption: Mechanism of retention on Phenyl-Hexyl columns. Methanol promotes
stacking between the analyte and stationary phase, enhancing selectivity [3].
Troubleshooting & Optimization
Retention Time Drift: If
shifts, check the pH of the aqueous mobile phase. The pyridine moiety (pKa ~5.2) is sensitive to pH changes near its pKa. Ensure pH is buffered at least 2 units away (e.g., pH < 3.0 or pH > 7.5).
Double Peaks: This compound has a chiral center (the methanol carbon). On an achiral column (C18/Phenyl), it should elute as a single peak. If peak splitting occurs, suspect partial separation of enantiomers (rare on achiral phases but possible with specific additives) or, more likely, degradation into the ketone form (3-bromophenyl)(pyridin-2-yl)methanone [4].
References
Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Application Note. Link
BenchChem. Chromatographic Purification of Pyridine Derivatives: Troubleshooting & Optimization. Technical Guide. Link
Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids and Derivatives. Application Method.[1][2][3][4][5][6] Link
PubChem. Phenyl(pyridin-2-yl)methanol Compound Summary. National Library of Medicine. Link
An authoritative guide for researchers, scientists, and environmental health and safety (EHS) professionals on the compliant handling, segregation, and disposal of (3-Bromophenyl)(pyridin-2-yl)methanol. Chemical Profile...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide for researchers, scientists, and environmental health and safety (EHS) professionals on the compliant handling, segregation, and disposal of (3-Bromophenyl)(pyridin-2-yl)methanol.
) is a heteroaromatic organic compound containing a covalently bound bromine atom. In the context of laboratory waste management, the presence of this halogen atom is the critical determining factor for its disposal pathway.
Under the Resource Conservation and Recovery Act (RCRA) and standard Environmental Protection Agency (EPA) guidelines, any waste stream containing this compound—whether as a pure solid, a reaction intermediate, or dissolved in a solvent—must be strictly classified and managed as Halogenated Organic Waste [1][2].
The EPA enforces stringent regulations on halogenated organics because their improper disposal (e.g., low-temperature burning or drain disposal) can lead to the formation of highly toxic byproducts, including hydrogen bromide (HBr) gas, brominated dioxins, and furans[3]. Furthermore, mixing halogenated compounds like (3-Bromophenyl)(pyridin-2-yl)methanol with non-halogenated waste streams forces the entire mixture to be treated as halogenated, which needlessly and significantly increases hazardous waste management costs for the facility[1][2].
Comparative Waste Stream Logistics
To maintain operational efficiency and control disposal costs, laboratories must enforce strict segregation at the point of generation.
Table 1: Operational Comparison of Organic Waste Streams
Step-by-Step Standard Operating Procedure (SOP) for Disposal
Every protocol in the laboratory must function as a self-validating safety system. The following methodology ensures RCRA compliance and minimizes exposure risks.
Step 1: Point-of-Generation Segregation
Identify a dedicated, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass) specifically for Halogenated Organics.
Crucial: Do not add (3-Bromophenyl)(pyridin-2-yl)methanol or its solutions to containers designated for "Non-Halogenated Solvents" (like pure acetone, ethanol, or hexane)[2][8].
Step 2: Containment and Vapor Control
Transfer the waste into the designated container inside a certified chemical fume hood to prevent inhalation exposure to residual solvents or dust.
The container must remain tightly capped and sealed at all times, except when actively adding waste. This is a strict EPA requirement to prevent the escape of volatile organic compounds (VOCs)[1][7].
Step 3: Labeling and Documentation
Attach a standard "Hazardous Waste" tag immediately upon the first drop of waste entering the container[2][7].
Explicitly list "(3-Bromophenyl)(pyridin-2-yl)methanol" and any associated solvents on the label. Do not use abbreviations or chemical formulas[7].
Step 4: Satellite Accumulation Area (SAA) Storage
Store the sealed container in a designated SAA using secondary containment (e.g., a spill tray).
Ensure the waste is stored away from incompatible materials, particularly strong oxidizers, strong acids, and reactive metals[7].
Step 5: EHS Transfer and Manifesting
Once the container reaches its volume limit (or the regulatory time limit for the SAA), submit a waste pickup request to your facility's EHS department.
EHS will bulk the waste into 55-gallon drums for transport by a permitted hazardous waste transporter to a licensed Treatment, Storage, and Disposal Facility (TSDF)[1][2].
Mechanistic Insight: The Fate of Halogenated Waste
Why is the disposal of (3-Bromophenyl)(pyridin-2-yl)methanol so heavily regulated? The answer lies in the thermodynamics of its destruction.
When non-halogenated organics are incinerated, they primarily yield carbon dioxide (
) and water (). However, the thermal decomposition of (3-Bromophenyl)(pyridin-2-yl)methanol involves the cleavage of the carbon-bromine (C-Br) bond. At temperatures exceeding 800°C, this process generates halogen radicals that react with hydrogen to form Hydrogen Bromide (HBr) , a highly corrosive and toxic acid gas[3][9].
To safely manage this, TSDFs employ Rotary Kiln Incineration followed by Caustic Scrubbing :
Primary Combustion: The waste is introduced into a rotary kiln operating between 1000°C and 1200°C. The continuous rotation ensures complete oxidation of the pyridine ring and methanol moieties[5][10].
Acid Gas Scrubbing: The resulting flue gas, now laden with HBr, cannot be released into the atmosphere. It is directed into a wet scrubber where it is contacted with a caustic solution (typically Sodium Hydroxide, NaOH)[3][11].
Neutralization: The HBr undergoes an acid-base neutralization reaction (
), converting the toxic gas into a benign, aqueous salt solution that can be safely treated in a wastewater facility[3][11].
Process Visualization
The following diagram illustrates the logical workflow and chemical fate of (3-Bromophenyl)(pyridin-2-yl)methanol from the laboratory bench to final environmental neutralization.
Operational workflow for the segregation and thermal destruction of halogenated organic waste.
References
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts, 19 Jan. 2022.[Link]